Product packaging for 2-Hydroxy-4-(trifluoromethyl)pyrimidine(Cat. No.:CAS No. 104048-92-2)

2-Hydroxy-4-(trifluoromethyl)pyrimidine

Cat. No.: B016536
CAS No.: 104048-92-2
M. Wt: 164.09 g/mol
InChI Key: WCEBFEVZTGLOHC-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(trifluoromethyl)pyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C5H3F3N2O and its molecular weight is 164.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3F3N2O B016536 2-Hydroxy-4-(trifluoromethyl)pyrimidine CAS No. 104048-92-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(trifluoromethyl)-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-2-9-4(11)10-3/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEBFEVZTGLOHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361286
Record name 2-Hydroxy-4-(trifluoromethyl)pyrimidine
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Molecular Weight

164.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104048-92-2
Record name 2-Hydroxy-4-(trifluoromethyl)pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-4-(trifluoromethyl)pyrimidine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route to 2-Hydroxy-4-(trifluoromethyl)pyrimidine, a key heterocyclic building block in medicinal chemistry and drug discovery. The trifluoromethyl group often imparts unique properties to bioactive molecules, including enhanced metabolic stability and binding affinity. This document details the core synthetic methodology, experimental protocols, and relevant data.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its structure, featuring both a pyrimidine core and a trifluoromethyl substituent, makes it an attractive scaffold for the development of novel therapeutic agents. The most direct and widely utilized method for the synthesis of this compound is the cyclocondensation reaction of ethyl 4,4,4-trifluoroacetoacetate with urea.

Core Synthesis Pathway

The principal synthetic route involves the reaction of a β-ketoester, ethyl 4,4,4-trifluoroacetoacetate, with urea in the presence of a base. This reaction is a classic example of pyrimidine ring formation.

The proposed reaction mechanism proceeds as follows:

  • Deprotonation of urea by the base to form a more nucleophilic species.

  • Nucleophilic attack of the deprotonated urea on one of the carbonyl groups of ethyl 4,4,4-trifluoroacetoacetate.

  • An intramolecular cyclization via nucleophilic attack of the second nitrogen of the urea derivative onto the remaining carbonyl group.

  • Dehydration to yield the aromatic pyrimidine ring.

Below is a diagram illustrating the logical workflow of the synthesis.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Work-up & Purification cluster_product Final Product Ethyl_trifluoroacetoacetate Ethyl 4,4,4-trifluoroacetoacetate Cyclocondensation Base-catalyzed Cyclocondensation Ethyl_trifluoroacetoacetate->Cyclocondensation Urea Urea Urea->Cyclocondensation Acidification Acidification Cyclocondensation->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on established methods for pyrimidine synthesis.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Urea

  • Sodium ethoxide

  • Absolute ethanol

  • Hydrochloric acid (concentrated)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: To the stirred solution, add urea (1.2 equivalents) and ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure.

  • Precipitation: The resulting residue is dissolved in a minimum amount of water and acidified with concentrated hydrochloric acid to a pH of approximately 4-5. This will cause the product to precipitate out of the solution.

  • Purification: The crude product is collected by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Key Reactants

CompoundMolecular FormulaMolecular Weight ( g/mol )Form
Ethyl 4,4,4-trifluoroacetoacetateC₆H₇F₃O₃184.11Liquid
UreaCH₄N₂O60.06Solid

Table 2: Properties and Data for this compound

ParameterValue
Molecular FormulaC₅H₃F₃N₂O
Molecular Weight ( g/mol )164.09
AppearancePale yellow powder or solid[1]
Melting Point223-227 °C
Purity (Assay)≥97%

Note: The yield for this specific reaction is not explicitly reported in the provided search results, but similar cyclocondensation reactions for pyrimidine synthesis typically report yields in the range of 60-85%.

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical transformation from the starting materials to the final product.

Reaction_Pathway cluster_reactants Reactants cluster_product Product Reactant1 Ethyl 4,4,4-trifluoroacetoacetate Product This compound Reactant1->Product Base (e.g., NaOEt) Ethanol, Reflux Reactant2 Urea Reactant2->Product

Caption: Reaction scheme for the synthesis of this compound.

Conclusion

The synthesis of this compound is efficiently achieved through the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate and urea. This method is robust and provides a direct route to this important heterocyclic building block. The detailed protocol and data provided in this guide are intended to support researchers in the fields of medicinal chemistry and drug development in the preparation of this and related compounds.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-4-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-(trifluoromethyl)pyrimidine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group, a potent electron-withdrawing moiety, dramatically influences the molecule's physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by available data and general experimental protocols.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of this compound are summarized below.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₅H₃F₃N₂O[1]
Molecular Weight 164.09 g/mol [1]
Melting Point 223-227 °C[1]Literature
225-228 °C[2]Literature
Boiling Point Not experimentally determined-
pKa Not experimentally determined-
Aqueous Solubility Not quantitatively determined-
Solubility Soluble in DMF[2]
logP Not experimentally determined-

Tautomerism

Hydroxypyrimidines, including this compound, can exist in tautomeric forms: the hydroxy (enol) form and the pyrimidone (keto) form. The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and the electronic nature of substituents. For 4-hydroxypyrimidines, the keto form, 4(3H)-pyrimidinone, is generally favored.[3][4] The introduction of a nitrogen atom into the ring of 2-hydroxypyridine to form 4-hydroxypyrimidine shifts the tautomeric equilibrium towards the ketonic form.[3] The trifluoromethyl group at the 4-position is expected to further influence this equilibrium due to its strong electron-withdrawing nature. Understanding the predominant tautomeric form is crucial as it governs the molecule's hydrogen bonding capabilities and interactions with biological targets.

Caption: Tautomeric equilibrium of this compound.

Synthesis and Reactivity

General Synthesis Approach

A synthetic method for the isomeric 2-(trifluoromethyl)pyrimidine-5-ol has been reported, which involves the reaction of 1,3-diamino-2-hydroxypropane with ethyl trifluoroacetate, followed by subsequent reaction steps.[5]

synthesis_workflow start Starting Materials (e.g., Trifluoroacetylacetone derivative + Urea/Amidine) step1 Cyclocondensation Reaction start->step1 step2 Purification (e.g., Recrystallization, Chromatography) step1->step2 product This compound step2->product

Caption: Generalized synthesis workflow for this compound.

Reactivity

The trifluoromethyl group significantly impacts the reactivity of the pyrimidine ring. As a strong electron-withdrawing group, it increases the electrophilicity of the ring, making it more susceptible to nucleophilic attack. Conversely, it deactivates the ring towards electrophilic substitution. The hydroxy group at the 2-position can undergo various reactions, such as conversion to a leaving group (e.g., chloro) to allow for further functionalization. However, it has been noted that 2-hydroxypyrimidines are generally less reactive in arylation reactions compared to their 2-sulfonylpyrimidine counterparts.

Biological Significance

Pyrimidine derivatives are a cornerstone in medicinal chemistry, with a wide range of biological activities including antiviral, antifungal, and anticancer properties. The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. While specific biological activities for this compound are not extensively documented, related trifluoromethyl pyrimidine derivatives have shown promise as antiviral and antifungal agents.[6] This suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents.

Experimental Protocols

Detailed, validated experimental protocols for the determination of the physicochemical properties of this compound are not available in the public domain. However, standard methodologies for these measurements are well-established in the field of pharmaceutical sciences. The following sections outline general protocols that can be adapted for this compound.

Determination of Melting Point
  • Apparatus: Digital melting point apparatus.

  • Procedure: A small, finely powdered sample of the compound is packed into a capillary tube. The tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

Determination of pKa (Spectrophotometric Method)
  • Principle: The pKa is determined by measuring the change in UV-Vis absorbance of the compound as a function of pH.

  • Apparatus: UV-Vis spectrophotometer, pH meter, thermostatted cell holder.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

    • Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.

    • Measure the UV-Vis spectrum of each solution at a constant temperature.

    • Plot absorbance at a selected wavelength (where the absorbance changes significantly with pH) against pH.

    • The pKa is determined from the inflection point of the resulting sigmoidal curve.[7]

Determination of Aqueous Solubility (Shake-Flask Method)
  • Principle: This method determines the equilibrium solubility of a compound in water.

  • Apparatus: Shaking incubator or wrist-action shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • Add an excess amount of this compound to a known volume of water in a sealed flask.

    • Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the suspension to settle.

    • Centrifuge the sample to separate the undissolved solid.

    • Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.

    • Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

Determination of logP (Shake-Flask Method)
  • Principle: The partition coefficient (logP) is determined by measuring the equilibrium distribution of the compound between n-octanol and water.

  • Apparatus: Shaking incubator or vortex mixer, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a stock solution of this compound in either water-saturated n-octanol or n-octanol-saturated water.

    • Add a known volume of this solution to a flask containing a known volume of the other phase (n-octanol or water).

    • Seal the flask and shake it vigorously for a set period to allow for partitioning between the two phases.

    • Centrifuge the mixture to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method.

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • logP is the base-10 logarithm of P.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_bioactivity Biological Evaluation synthesis Chemical Synthesis purification Purification synthesis->purification mp Melting Point purification->mp pka pKa Determination purification->pka solubility Solubility Assay purification->solubility logp logP Measurement purification->logp screening Biological Screening (e.g., Antiviral, Antifungal) purification->screening mechanism Mechanism of Action Studies screening->mechanism

References

An In-depth Technical Guide to 2-Hydroxy-4-(trifluoromethyl)pyrimidine (CAS: 104048-92-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-4-(trifluoromethyl)pyrimidine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The presence of the trifluoromethyl group imparts unique physicochemical properties that can enhance biological activity, metabolic stability, and bioavailability. This document details the chemical and physical properties, synthesis, and potential applications of this compound, with a focus on its role as a key building block in the synthesis of more complex molecules. While specific biological activity and detailed experimental protocols for this exact compound are not extensively published, this guide consolidates available information and provides context based on the broader class of trifluoromethylated pyrimidines.

Chemical and Physical Properties

This compound, also known as 4-(Trifluoromethyl)-2(1H)-pyrimidinone or 4-(Trifluoromethyl)-2-pyrimidinol, is a pyrimidine derivative. The pyrimidine ring is a fundamental component of nucleobases, and its derivatives are widely explored in pharmaceutical research. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the pyrimidine ring.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 104048-92-2
Molecular Formula C₅H₃F₃N₂O
Molecular Weight 164.09 g/mol
Appearance White to light yellow powder/crystal
Melting Point 223-227 °C
Solubility Soluble in DMF
Purity Typically available at ≥97%

Synthesis

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature, the general synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a urea or amidine derivative. For trifluoromethylated pyrimidines, a common precursor is a trifluoromethylated β-dicarbonyl compound.

A plausible synthetic pathway for this compound would involve the cyclocondensation of a trifluoromethyl-containing 1,3-dielectrophile with urea. One such precursor is 4,4,4-trifluoroacetoacetic acid or its esters.

Hypothetical Synthetic Workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product A 4,4,4-Trifluoroacetoacetic Ester C Cyclocondensation A->C Base catalyst (e.g., NaOEt) B Urea B->C D This compound C->D Acidic workup

Caption: Hypothetical synthesis of this compound.

This compound is also used as a starting material for further chemical transformations. For instance, it can undergo bromination to yield 5-Bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one.[2]

Experimental Protocol: Bromination of this compound[2]

This protocol describes a reaction where this compound is a key reactant.

  • Reaction Setup: In a suitable reaction vessel, a mixture of 4-(trifluoromethyl)pyrimidin-2-ol (6.05 g, 36.9 mmol), potassium acetate (10.85 g, 3 equivalents), and acetic acid (80 mL) is prepared.

  • Addition of Bromine: To this mixture, bromine (5.9 g, 1 equivalent) is added.

  • Reaction Conditions: The reaction mixture is heated to 80 °C for 2 hours.

  • Workup: After cooling to room temperature, the mixture is concentrated. The residue is then partitioned between ethyl acetate and water. The aqueous layer is extracted twice with ethyl acetate.

  • Purification: The combined organic layers are washed with brine and dried over sodium sulfate. After filtration and concentration, the crude product is obtained.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely published in scientific literature. However, data for isomeric compounds and related derivatives are available and can provide some reference. For instance, the spectral data for 4-Hydroxy-6-(trifluoromethyl)pyrimidine (CAS 1546-78-7) is available and shows characteristic signals for the pyrimidine ring protons and the trifluoromethyl group in NMR, as well as typical vibrational bands in IR spectroscopy.[3][4][5][6][7]

Biological Activity and Applications

While this compound itself has not been the subject of extensive biological studies, the broader class of trifluoromethylated pyrimidines exhibits a wide range of biological activities, making them important scaffolds in drug discovery and agrochemical research. The trifluoromethyl group can enhance the efficacy of these compounds.

Trifluoromethylpyrimidine derivatives have been investigated for their potential as:

  • Anticancer agents: Some derivatives have shown activity against various cancer cell lines.[8]

  • Antiviral agents: The pyrimidine core is crucial in many antiviral nucleoside analogs, and trifluoromethylation can modulate their activity.[9]

  • Antifungal and Antibacterial agents: Various substituted trifluoromethyl pyrimidines have demonstrated promising antifungal and antibacterial properties.[9][10]

  • Kinase inhibitors: Certain diaminopyrimidine derivatives containing a trifluoromethyl group have been developed as inhibitors of proline-rich tyrosine kinase 2 (PYK2).[11]

Logical Relationship of Drug Discovery Potential:

G cluster_applications Potential Therapeutic Areas A This compound (Building Block) B Chemical Modification (e.g., Halogenation, Alkylation) A->B C Diverse Trifluoromethyl- pyrimidine Derivatives B->C D Biological Screening C->D E Lead Compounds for Drug Development D->E F Anticancer E->F G Antiviral E->G H Antifungal E->H I Kinase Inhibition E->I

Caption: Role as a building block in drug discovery.

Given its structure, this compound serves as a valuable intermediate for the synthesis of more complex and potentially bioactive molecules. Its reactivity allows for modifications at various positions of the pyrimidine ring, enabling the generation of libraries of compounds for high-throughput screening.

Safety and Handling

This compound is classified as a warning-level hazard. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Table 2: Hazard and Safety Information [1]

CategoryInformation
GHS Pictogram Exclamation mark
Signal Word Warning
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338
Personal Protective Equipment (PPE) Dust mask type N95 (US), Eyeshields, Gloves

Proper handling procedures, including the use of personal protective equipment, should be followed in a well-ventilated area.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the fields of pharmaceutical and agrochemical research. While detailed studies on its own biological activity are limited, its utility as a precursor for a wide range of trifluoromethylpyrimidine derivatives is evident. The presence of the trifluoromethyl group is a key feature that can impart desirable properties to the resulting molecules. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential in the development of novel therapeutic agents and other bioactive compounds.

References

An In-depth Technical Guide to 2-Hydroxy-4-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine, a key heterocyclic building block in medicinal and agricultural chemistry.

Molecular Structure and Properties

This compound, also known by its tautomeric name 4-(Trifluoromethyl)-2(1H)-pyrimidinone, is a pyrimidine derivative characterized by a trifluoromethyl group at the 4-position and a hydroxyl group at the 2-position. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the pyrimidine ring.

The compound exists in a tautomeric equilibrium between the enol (2-hydroxy) and the more stable keto (2-pyrimidinone) forms. This tautomerism is a critical aspect of its reactivity and intermolecular interactions.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₅H₃F₃N₂O[1]
Molecular Weight 164.09 g/mol
CAS Number 104048-92-2
Melting Point 223-228 °C[1]
Appearance White crystalline powder[2]
Solubility Soluble in Dimethylformamide (DMF)[1]
SMILES Oc1nccc(n1)C(F)(F)F
InChI 1S/C5H3F3N2O/c6-5(7,8)3-1-2-9-4(11)10-3/h1-2H,(H,9,10,11)
Molecular Structure and Tautomerism

The molecular structure of this compound is characterized by a pyrimidine ring substituted with a hydroxyl and a trifluoromethyl group. The compound predominantly exists as its keto tautomer, 4-(Trifluoromethyl)-2(1H)-pyrimidinone, due to the greater stability of the amide group.

Keto-Enol Tautomerism of the target molecule.

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of this compound. This method is based on the cyclocondensation of a trifluoromethyl-containing precursor with urea.

Synthesis of this compound

This protocol describes a two-step synthesis, starting with the formation of a trifluoromethylated intermediate, followed by cyclization with urea.

synthesis_workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization and Purification start Start: Pyridine and Trifluoroacetic Anhydride cool Cool to 10°C start->cool add_ether Slowly add Ethyl Vinyl Ether and Pyridine cool->add_ether warm Warm to Room Temperature and stir for 3 hours add_ether->warm hydrolyze Add Water, Concentrated HCl, Urea, and Ethanol warm->hydrolyze reflux Heat to Reflux for 4 hours hydrolyze->reflux cool_crystallize Cool to 5°C to induce crystallization reflux->cool_crystallize filter_dry Filter, Wash, and Dry Solid cool_crystallize->filter_dry intermediate Intermediate: Crude Trifluoroacetyl Ethyl Ether filter_dry->intermediate recrystallize Recrystallize from appropriate solvent intermediate->recrystallize characterize Characterize: NMR, MS, etc. recrystallize->characterize final_product Final Product: This compound characterize->final_product

Workflow for the synthesis of the title compound.

Materials:

  • Pyridine

  • Trifluoroacetic Anhydride

  • Ethyl vinyl ether

  • Concentrated Hydrochloric Acid

  • Urea

  • Ethanol

  • Ice-water bath

  • Standard laboratory glassware with mechanical stirring, thermometer, dropping funnel, and reflux condenser.

Procedure:

Step 1: Synthesis of the Intermediate

  • In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, add 15.8 g of pyridine and 42.0 g of trifluoroacetic anhydride.

  • Cool the mixture to 10 °C using an ice-water bath.

  • Slowly add a mixture of 14.9 g of ethyl vinyl ether and 15.8 g of pyridine.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 3 hours.

  • To the reaction mixture, add 25 mL of water, 25 mL of concentrated hydrochloric acid, 12.0 g of urea, and 40 mL of ethanol.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction solution to 5 °C to induce the precipitation of a yellow crystalline solid.

  • Filter the solid, wash it with cold water, and dry it to obtain the crude intermediate.

Step 2: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its structure and purity.

Disclaimer: This protocol is a representative example and may require optimization for specific laboratory conditions and scales.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxy-4-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility and stability of 2-Hydroxy-4-(trifluoromethyl)pyrimidine, a key heterocyclic building block in pharmaceutical and agrochemical research. The information is intended for researchers, scientists, and drug development professionals to facilitate its effective use in experimental and developmental settings. This document outlines the known physicochemical properties, detailed experimental protocols for its characterization, and potential degradation pathways.

Physicochemical Properties

This compound is a pyrimidine derivative characterized by the presence of a hydroxyl group at the 2-position and a trifluoromethyl group at the 4-position of the pyrimidine ring. These functional groups significantly influence its chemical properties, including solubility and stability.

PropertyValueReference
Molecular Formula C₅H₃F₃N₂O[1][2]
Molecular Weight 164.09 g/mol [2]
Melting Point 223-228 °C[1]
Appearance White to off-white solid
Purity ≥ 97%

Solubility Profile

Expected Solubility

Based on the solubility of other pyrimidine derivatives, it is anticipated that the solubility of this compound will vary across different solvents and be temperature-dependent.[3][4]

Table 1: Hypothetical Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)
Water (pH 7.4)25< 0.1
Phosphate Buffered Saline (PBS)25< 0.1
Ethanol251 - 5
Methanol251 - 5
Dimethyl Sulfoxide (DMSO)25> 50
Dimethylformamide (DMF)25> 50

Note: The data in this table is hypothetical and for illustrative purposes. Experimental determination is required for accurate values.

Experimental Protocol for Thermodynamic Solubility Determination

A standard shake-flask method can be employed to determine the thermodynamic (equilibrium) solubility of this compound.[1]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter compatible with the solvent).

  • Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and dilution factor.

G Workflow for Thermodynamic Solubility Determination A Add excess compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Separate solid and liquid phases (centrifugation/filtration) B->C D Quantify concentration in supernatant (e.g., HPLC) C->D E Calculate solubility D->E

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

The stability of this compound is crucial for its storage, handling, and development as a potential therapeutic or agrochemical agent. The recommendation for long-term storage at -20 °C suggests potential degradation at higher temperatures over time.[1] Stability should be assessed under various stress conditions, including thermal, hydrolytic, and photolytic stress.

Thermal Stability

Thermal stability studies are essential to determine the appropriate storage and handling conditions.

Table 2: Hypothetical Thermal Stability Data

ConditionDurationPercent Degradation
40 °C / 75% RH1 month< 1%
40 °C / 75% RH3 months2-5%
60 °C2 weeks5-10%

Note: The data in this table is hypothetical and for illustrative purposes. Experimental determination is required for accurate values.

Experimental Protocol for Thermal Stability Assessment

Forced degradation studies at elevated temperatures can identify potential degradation products and degradation pathways.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent and also store the solid compound.

  • Stress Conditions: Expose the samples to various temperatures (e.g., 40 °C, 60 °C, 80 °C) for defined periods. Include control samples stored under recommended conditions (-20 °C).

  • Analysis: At specified time points, analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

  • Kinetics: If significant degradation is observed, the degradation kinetics (e.g., half-life) can be calculated.

Hydrolytic Stability

Hydrolytic stability is important for understanding the compound's behavior in aqueous environments and at different physiological pH values.

Table 3: Hypothetical Hydrolytic Stability Data (at 37 °C)

pHDurationPercent Degradation
2 (Acidic)7 days< 2%
7.4 (Neutral)7 days< 1%
9 (Basic)7 days5-15%

Note: The data in this table is hypothetical and for illustrative purposes. Experimental determination is required for accurate values.

Experimental Protocol for Hydrolytic Stability Assessment

This protocol follows the principles outlined in regulatory guidelines such as OECD 111.[5]

Methodology:

  • Buffer Preparation: Prepare aqueous buffer solutions at various pH levels (e.g., pH 2, 4, 7.4, 9).

  • Sample Incubation: Dissolve this compound in the buffer solutions and incubate at a constant temperature (e.g., 37 °C or 50 °C).

  • Time-Point Analysis: At regular intervals, withdraw aliquots and analyze them using a stability-indicating HPLC method to determine the concentration of the parent compound.

  • Data Analysis: Plot the concentration of the compound versus time to determine the degradation rate constant and half-life at each pH.

Photostability

Photostability testing is crucial to determine if the compound is sensitive to light, which has implications for manufacturing, packaging, and storage.

Experimental Protocol for Photostability Assessment

This protocol is based on ICH Q1B guidelines.[6]

Methodology:

  • Sample Exposure: Expose the solid compound and solutions of this compound to a light source that provides both UV and visible light (e.g., a xenon lamp or a combination of fluorescent and near-UV lamps). A dark control sample should be stored under the same conditions but protected from light.

  • Light Dose: The total light exposure should be at least 1.2 million lux hours and 200 watt hours per square meter.

  • Analysis: After exposure, analyze the samples and the dark control by a stability-indicating HPLC method to assess the extent of degradation.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated, general knowledge of pyrimidine chemistry and the influence of the trifluoromethyl group allows for postulation of potential routes. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the pyrimidine ring.

Studies on other trifluoromethyl-substituted heteroaromatics suggest that photodegradation can lead to the formation of trifluoroacetic acid.[7] Hydrolysis, particularly under basic conditions, could potentially lead to ring-opening reactions.

G Hypothetical Degradation Pathways A This compound B Hydrolytic Degradation (e.g., basic conditions) A->B H2O/OH- C Photodegradation (UV/Vis light) A->C D Thermal Degradation (elevated temperature) A->D Δ E Ring-Opened Products B->E F Trifluoroacetic Acid + Other Fragments C->F G Oxidative Products D->G

Caption: Hypothetical Degradation Pathways.

Summary and Recommendations

This compound is a valuable research compound with specific solubility and stability characteristics that must be considered for its effective use. It is soluble in polar aprotic solvents like DMF and DMSO, with limited expected aqueous solubility. The compound is likely to be more stable at lower temperatures, and its stability under hydrolytic and photolytic stress should be experimentally determined. The provided experimental protocols offer a framework for a comprehensive characterization of its solubility and stability profile. This information is essential for the development of robust formulations and for ensuring the integrity of experimental data.

References

An In-depth Technical Guide to 2-Hydroxy-4-(trifluoromethyl)pyrimidine: From Discovery to Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-4-(trifluoromethyl)pyrimidine, a key heterocyclic building block in modern medicinal and agrochemical research. While the specific historical details of its initial synthesis are not extensively documented, its emergence is intrinsically linked to the broader development of fluorinated organic compounds, a field that has significantly impacted the life sciences since the mid-20th century. This document details the physicochemical properties, synthesis methodologies, and, most importantly, the applications of this versatile intermediate. Through its utility in the synthesis of bioactive molecules, such as antiviral agents, this guide will illustrate its role in the development of novel therapeutic and crop protection agents.

Introduction: The Rise of Trifluoromethylated Heterocycles

The introduction of the trifluoromethyl (-CF3) group into organic molecules has been a transformative strategy in drug discovery and materials science. The first synthesis of an aromatic compound bearing a trifluoromethyl group was reported in 1898, with the first trifluoromethyl-substituted pyridine being synthesized in 1947.[1] These early developments paved the way for the exploration of a vast chemical space of fluorinated compounds. The -CF3 group, with its high electronegativity, metabolic stability, and lipophilicity, can profoundly alter the physicochemical and biological properties of a parent molecule, often leading to enhanced efficacy and improved pharmacokinetic profiles.

This compound (CAS No. 104048-92-2) is a prime example of a valuable building block within this class of compounds. Its pyrimidine core is a common feature in numerous biologically active molecules, including nucleobases. The presence of both a hydroxyl group and a trifluoromethyl group offers multiple avenues for synthetic modification, making it a versatile precursor for a wide range of more complex molecules with applications in pharmaceutical and agrochemical development.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.

General Properties
PropertyValueReference
CAS Number 104048-92-2[3]
Molecular Formula C5H3F3N2O[3]
Molecular Weight 164.09 g/mol [3]
Appearance White to off-white crystalline powder
Melting Point 223-227 °C[3]
Solubility Soluble in Dimethylformamide (DMF)[4][5]
Spectral Data
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyrimidine ring. The chemical shifts would be influenced by the electron-withdrawing trifluoromethyl group and the hydroxyl group.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the five carbon atoms in the molecule, with the carbon of the trifluoromethyl group showing a characteristic quartet due to C-F coupling.

  • ¹⁹F NMR: A single peak in the fluorine NMR spectrum would confirm the presence of the CF3 group.

  • IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to O-H stretching of the hydroxyl group, C-F stretching of the trifluoromethyl group, and C=C and C=N stretching of the pyrimidine ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (164.09 g/mol ).

Synthesis of this compound

The synthesis of trifluoromethylated pyrimidines generally relies on the cyclocondensation of a trifluoromethyl-containing 1,3-dicarbonyl compound or its equivalent with a suitable amidine, urea, or guanidine. This approach is a variation of the classical pyrimidine synthesis.

General Synthetic Approach

A common and widely used method for constructing the pyrimidine ring is the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, or guanidine derivative.[2] For the synthesis of this compound, this would typically involve the reaction of a trifluoromethyl-β-ketoester or a related synthon with urea.

Detailed Experimental Protocol

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not extensively documented in peer-reviewed journals, a general procedure can be outlined based on established methods for analogous compounds. One plausible route involves the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with urea in the presence of a base.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product r1 Ethyl 4,4,4-trifluoroacetoacetate p1 This compound r1->p1 + r2 Urea r2->p1 Base, Heat

General Synthesis of this compound.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Urea

  • Sodium ethoxide or another suitable base

  • Ethanol (anhydrous)

  • Hydrochloric acid (for neutralization)

  • Suitable solvents for workup and recrystallization (e.g., water, ethanol)

Procedure:

  • Reaction Setup: A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Reactants: Urea is added to the ethanolic sodium ethoxide solution and stirred until dissolved. Ethyl 4,4,4-trifluoroacetoacetate is then added dropwise to the mixture.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Applications in the Synthesis of Bioactive Molecules

This compound serves as a versatile building block for the synthesis of more complex molecules with a wide range of biological activities. Its utility is particularly notable in the development of novel agrochemicals and pharmaceuticals.

Role as a Synthetic Intermediate

The hydroxyl group of this compound can be readily converted into other functional groups, such as halides (e.g., chloro or bromo), which are excellent leaving groups for subsequent nucleophilic substitution reactions. This allows for the introduction of various side chains and pharmacophores at the 2-position of the pyrimidine ring, leading to a diverse library of derivatives.

Example: Synthesis of Antiviral Agents

Research has shown that trifluoromethyl pyrimidine derivatives exhibit promising antiviral activities. For instance, a series of novel trifluoromethyl pyrimidine derivatives were synthesized and found to interact with the Tobacco Mosaic Virus Coat Protein (TMV-CP), inhibiting the self-assembly of the virus.[3] Although these derivatives were not synthesized directly from this compound, the synthetic strategy highlights the potential of this core structure in designing antiviral agents.

The general workflow for the development of such antiviral agents starting from a trifluoromethyl pyrimidine core is illustrated below.

G start 2-Hydroxy-4- (trifluoromethyl)pyrimidine step1 Chlorination (e.g., with POCl3) start->step1 intermediate 2-Chloro-4- (trifluoromethyl)pyrimidine step1->intermediate step2 Nucleophilic Substitution (with a desired amine or thiol) intermediate->step2 product Bioactive Trifluoromethyl Pyrimidine Derivative step2->product step3 Biological Screening (e.g., Antiviral Assay) product->step3 end Lead Compound Identification step3->end

Experimental workflow for the synthesis and screening of bioactive trifluoromethyl pyrimidine derivatives.

Mechanism of Action of a Derivative: Inhibition of Viral Assembly

While this compound itself is a building block, its derivatives can exhibit specific biological activities. As an illustrative example, the mechanism of action of a trifluoromethyl pyrimidine derivative that inhibits the Tobacco Mosaic Virus (TMV) is presented. This derivative is hypothesized to bind to the TMV coat protein (TMV-CP).

The proposed mechanism involves the binding of the trifluoromethyl pyrimidine derivative to a pocket within the TMV-CP. This binding event interferes with the protein-protein interactions necessary for the assembly of the viral capsid, thereby inhibiting the formation of new, infectious virus particles.

G cluster_virus Viral Replication Cycle entry Viral Entry uncoating Uncoating of Viral RNA entry->uncoating replication Replication of Viral RNA uncoating->replication translation Translation of Coat Protein replication->translation assembly Viral Assembly translation->assembly exit Release of New Virions assembly->exit inhibitor Trifluoromethyl Pyrimidine Derivative inhibitor->assembly Inhibits

Proposed mechanism of action for a trifluoromethyl pyrimidine derivative as a viral assembly inhibitor.

Conclusion and Future Perspectives

This compound is a valuable and versatile heterocyclic building block with significant potential in the development of new pharmaceuticals and agrochemicals. Its unique combination of a reactive hydroxyl group, a stable trifluoromethyl group, and a biologically relevant pyrimidine core makes it an attractive starting material for the synthesis of diverse molecular libraries. While its own direct biological activity is not the primary focus, its role as a precursor to potent bioactive molecules is well-established. Future research will likely continue to explore the synthetic utility of this compound, leading to the discovery of novel drugs and crop protection agents with improved efficacy and safety profiles. The continued development of efficient and scalable synthetic routes to this compound and its derivatives will be crucial for realizing its full potential in addressing global health and agricultural challenges.

References

2-Hydroxy-4-(trifluoromethyl)pyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-Hydroxy-4-(trifluoromethyl)pyrimidine, a key heterocyclic building block in medicinal and agricultural chemistry. While direct biological activity of this compound is not extensively reported, its importance as a synthetic intermediate for the development of novel therapeutic agents and other bioactive molecules is well-established. This document details its chemical properties, a robust synthesis protocol, and its applications in the synthesis of biologically active derivatives.

Chemical and Physical Properties

This compound, also known as 4-(Trifluoromethyl)-2(1H)-pyrimidinone or 4-(Trifluoromethyl)-2-pyrimidinol, is a pyrimidine derivative characterized by a trifluoromethyl group at the 4-position and a hydroxyl group at the 2-position.[1] The trifluoromethyl moiety significantly influences the electronic properties of the pyrimidine ring, often enhancing the biological activity and metabolic stability of its derivatives.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 104048-92-2[1]
Molecular Formula C₅H₃F₃N₂O[1]
Molecular Weight 164.09 g/mol [1]
Melting Point 223-227 °C[1]
Appearance White to off-white solid
Solubility Soluble in DMF[3]
SMILES OC1=NC=CC(=C1)C(F)(F)F[1]
InChI 1S/C5H3F3N2O/c6-5(7,8)3-1-2-9-4(11)10-3/h1-2H,(H,9,10,11)[1]

Synthesis of this compound

The primary synthetic route to this compound is through the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with urea. This reaction is a variation of the well-known Biginelli reaction.[4][5]

Experimental Protocol: Cyclocondensation of Ethyl 4,4,4-trifluoroacetoacetate and Urea

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Urea

  • Sodium ethoxide (or another suitable base)

  • Ethanol (or another suitable solvent)

  • Hydrochloric acid (for acidification)

Procedure:

  • A solution of sodium ethoxide in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Ethyl 4,4,4-trifluoroacetoacetate is added dropwise to the sodium ethoxide solution with stirring.

  • Urea is then added to the reaction mixture.

  • The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.

  • The crude product is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Ethyl_4_4_4_trifluoroacetoacetate Ethyl 4,4,4-trifluoroacetoacetate Cyclocondensation Cyclocondensation Ethyl_4_4_4_trifluoroacetoacetate->Cyclocondensation Urea Urea Urea->Cyclocondensation Base Sodium Ethoxide Base->Cyclocondensation Solvent Ethanol Solvent->Cyclocondensation Heat Reflux Heat->Cyclocondensation Acidification Acidification (HCl) Cyclocondensation->Acidification Purification Purification (Recrystallization) Acidification->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Role as a Synthetic Intermediate

While this compound itself has no significant reported biological activity, it is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The hydroxyl group can be readily converted to a leaving group (e.g., a chloro group by treatment with phosphoryl chloride), which can then be displaced by various nucleophiles to introduce diverse functionalities at the 2-position of the pyrimidine ring.

A patent for a cyclopropane compound with potential therapeutic applications describes the use of this compound (CAS No. 104048-92-2) as a starting material.[6] In this synthesis, the hydroxyl group is first brominated, and the resulting intermediate undergoes further reactions.

The broader class of trifluoromethyl-substituted pyrimidines has demonstrated a wide array of biological activities, including:

  • Anticancer: Trifluoromethyl pyrimidine derivatives have been investigated as potential anticancer agents.[7] Computational studies have been used to design and predict the anticancer activity of trifluoro-substituted pyrimidines, with some designed molecules showing promising binding affinities to targets like EGFR.[8]

  • Antiviral and Antifungal: Several studies have reported the synthesis of novel trifluoromethyl pyrimidine derivatives with significant antiviral and antifungal activities.[9]

  • Anti-tuberculosis: A series of substituted trifluoromethyl pyrimidinones have been synthesized and tested for their activity against Mycobacterium tuberculosis, with some compounds showing good activity and low cytotoxicity.[10]

The presence of the trifluoromethyl group in these derivatives is often crucial for their biological activity, highlighting the importance of this compound as a key building block for introducing this moiety into potential drug candidates.

Putative Biological Relevance of Derivatives

Although this compound lacks direct biological data, its derivatives are often designed to interact with specific biological targets. For instance, pyrimidine-based compounds are known to act as kinase inhibitors by competing with ATP for the binding site in the enzyme's catalytic domain. The trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties.

Kinase_Inhibition_Pathway Pyrimidine_Derivative Trifluoromethyl Pyrimidine Derivative Kinase Kinase Pyrimidine_Derivative->Kinase Binds to ATP binding site Inhibition Inhibition Pyrimidine_Derivative->Inhibition Substrate Substrate Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Downstream Cellular Response Phosphorylated_Substrate->Cellular_Response Inhibition->Kinase

Caption: Generalized mechanism of kinase inhibition by pyrimidine derivatives.

Disclaimer: This diagram illustrates a general mechanism of action for a class of compounds that can be synthesized from this compound and does not represent a proven pathway for this specific intermediate.

Conclusion

This compound is a fundamentally important building block in the synthesis of complex, biologically active molecules. While it does not exhibit significant biological activity itself, its utility as a synthetic intermediate is invaluable for researchers in drug discovery and development. The straightforward synthesis and the reactivity of its hydroxyl group make it a versatile starting material for creating libraries of novel compounds for biological screening. Future research will likely continue to leverage this compound for the development of new therapeutics and agrochemicals.

References

An In-depth Technical Guide to the Tautomerism of 4-(Trifluoromethyl)-2(1H)-pyrimidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 4-(trifluoromethyl)-2(1H)-pyrimidinone. While specific quantitative data for this compound is limited in publicly available literature, this document extrapolates from the well-documented behavior of analogous pyrimidinone systems and related trifluoromethyl-substituted heterocycles. The guide covers the theoretical background, synthesis, and detailed experimental and computational methodologies for the study of its tautomerism, presenting expected outcomes and data interpretation.

Introduction to Tautomerism in Pyrimidinone Systems

Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a fundamental concept in the study of heterocyclic compounds. For pyrimidinone derivatives, the predominant tautomeric forms are the keto (pyrimidinone) and enol (hydroxypyrimidine) forms. The position of this equilibrium is crucial as it significantly influences the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These properties, in turn, dictate the molecule's biological activity, metabolic stability, and suitability as a therapeutic agent.[1]

The introduction of a strongly electron-withdrawing trifluoromethyl group at the 4-position of the pyrimidinone ring is expected to influence the electronic distribution within the ring and, consequently, the tautomeric preference. Generally, in pyrimidinone systems, the keto form is the more stable tautomer.[2][3] Computational studies on the parent 4(3H)-pyrimidinone have consistently shown the keto form to be energetically more favorable.[4][5]

Tautomeric Forms of 4-(Trifluoromethyl)-2(1H)-pyrimidinone

4-(Trifluoromethyl)-2(1H)-pyrimidinone can exist in three potential tautomeric forms: the keto form and two enol forms. The equilibrium between these forms is depicted below.

Tautomeric equilibrium of 4-(trifluoromethyl)-2(1H)-pyrimidinone.

Based on studies of similar pyrimidinones, the keto tautomer is expected to be the most stable and predominant form in solution and in the solid state.

Synthesis and Characterization

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Ethyl 4,4,4-trifluoroacetoacetate + Urea Reaction Cyclocondensation (e.g., Biginelli Reaction) Reactants->Reaction Crude Crude Product Reaction->Crude Purification Recrystallization or Column Chromatography Crude->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR MS Mass Spectrometry Purification->MS UVVis UV-Vis Spectroscopy Purification->UVVis FTIR FT-IR Spectroscopy Purification->FTIR

Logical workflow for the synthesis and characterization.

Table 1: Expected NMR Spectroscopic Data for the Predominant Keto Tautomer

NucleusExpected Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H~12-14br s-N1-H
~8.0-8.5dJ ≈ 6-8H6
~6.5-7.0dJ ≈ 6-8H5
¹³C~160-165q²JCF ≈ 35-40C4-CF₃
~155-160s-C2=O
~145-150s-C6
~120-125q¹JCF ≈ 270-280CF₃
~110-115s-C5
¹⁹F~ -70s-CF₃

Note: Chemical shifts are estimations based on data for similar structures and can vary depending on the solvent and concentration.[8]

Experimental Protocols for Tautomerism Analysis

NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomeric mixtures.

Protocol:

  • Sample Preparation: Prepare solutions of 4-(trifluoromethyl)-2(1H)-pyrimidinone at various concentrations (e.g., 1, 5, and 20 mg/mL) in a range of deuterated solvents with different polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD, and D₂O).

  • ¹H NMR Analysis: Acquire ¹H NMR spectra for each sample. The presence of multiple tautomers will be indicated by distinct sets of signals for the non-exchangeable protons. The ratio of the tautomers can be determined by integrating the signals corresponding to each form.

  • ¹³C NMR Analysis: Acquire ¹³C NMR spectra. The keto form will show a characteristic signal for the C=O group (around 155-160 ppm), while the enol form will have a signal for the C-OH group at a different chemical shift.

  • ¹⁹F NMR Analysis: Acquire ¹⁹F NMR spectra to confirm the presence of the trifluoromethyl group and to see if different tautomers give rise to distinct ¹⁹F signals.

  • 2D NMR Experiments: Perform 2D NMR experiments such as COSY and HSQC to aid in the definitive assignment of all proton and carbon signals for each tautomer present.[9]

  • Variable Temperature Studies: Acquire ¹H NMR spectra at different temperatures (e.g., from 25°C to 100°C) to investigate the effect of temperature on the tautomeric equilibrium.

UV-Vis spectroscopy can be used to study tautomeric equilibria as the different tautomers will likely have distinct absorption spectra.

Protocol:

  • Solvent Screening: Dissolve the compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a wavelength range of approximately 200-400 nm.

  • pH Titration: In aqueous solutions, perform a pH titration (e.g., from pH 2 to 12) and record the spectrum at each pH value. Changes in the absorption maxima and molar absorptivity can indicate shifts in the tautomeric equilibrium or protonation/deprotonation events.

  • Data Analysis: Analyze the spectra for isosbestic points, which are characteristic of an equilibrium between two species. The equilibrium constant can be determined from the spectral data.

Quantitative Analysis of Tautomeric Equilibrium

Due to the lack of specific experimental data for 4-(trifluoromethyl)-2(1H)-pyrimidinone in the searched literature, the following table presents hypothetical data for illustrative purposes, based on the general understanding that the keto form is predominant.

Table 2: Hypothetical Tautomer Ratios in Different Solvents

SolventTautomerMolar Ratio (%)Equilibrium Constant (K = [Enol]/[Keto])
DMSO-d₆ Keto980.02
Enol 12
Enol 2< 0.1
CDCl₃ Keto950.05
Enol 15
Enol 2< 0.1
D₂O Keto> 99< 0.01
Enol 1< 1
Enol 2< 0.1

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.

Protocol:

  • Structure Optimization: Build the 3D structures of all possible tautomers of 4-(trifluoromethyl)-2(1H)-pyrimidinone.

  • Energy Calculation: Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in various solvent continua (using models like PCM or SMD) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[10]

  • Stability Analysis: Compare the Gibbs free energies of the tautomers to determine their relative stabilities. The tautomer with the lowest Gibbs free energy is the most stable.

  • NMR and UV-Vis Prediction: Calculate the NMR chemical shifts and UV-Vis absorption spectra for each tautomer and compare them with the experimental data to aid in spectral assignment.

Biological Relevance and Potential Signaling Pathways

Pyrimidinone derivatives are known to exhibit a wide range of biological activities, including acting as enzyme inhibitors. For instance, some trifluoromethyl-substituted pyrimidines have been investigated as inhibitors of caspases, which are key enzymes in the apoptosis pathway.[7] The diagram below illustrates a simplified representation of a potential mechanism of action where a pyrimidinone derivative inhibits an enzyme.

signaling_pathway cluster_pathway Enzyme Inhibition Pathway Pyrimidinone 4-(Trifluoromethyl)-2(1H)-pyrimidinone (Inhibitor) Enzyme Target Enzyme (e.g., Caspase) Pyrimidinone->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes reaction InhibitedComplex Enzyme-Inhibitor Complex (Inactive) Substrate Substrate Substrate->Enzyme Binds to active site Apoptosis Downstream Cellular Process (e.g., Apoptosis) Product->Apoptosis Triggers InhibitedComplex->Apoptosis Blocks

Potential enzyme inhibition by a pyrimidinone derivative.

Conclusion

The tautomeric behavior of 4-(trifluoromethyl)-2(1H)-pyrimidinone is a critical aspect that governs its chemical and biological properties. Based on the extensive study of related pyrimidinone systems, the keto tautomer is expected to be the predominant and most stable form. This guide provides a framework for the synthesis, characterization, and detailed analysis of its tautomerism using a combination of experimental and computational techniques. A thorough understanding of this equilibrium is essential for the rational design and development of novel therapeutic agents based on this scaffold.

References

Quantum Chemical Calculations for 2-Hydroxy-4-(trifluoromethyl)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-Hydroxy-4-(trifluoromethyl)pyrimidine. This pyrimidine derivative is of interest in medicinal chemistry and drug development, and understanding its fundamental properties through computational methods can accelerate research and development efforts. This document outlines the theoretical background, computational methodologies, expected data, and visualization of the computational workflow.

Introduction

This compound belongs to the pyrimidine class of heterocyclic compounds, which are core structures in many biologically active molecules, including nucleic acids. The presence of a hydroxyl group introduces the possibility of tautomerism, while the trifluoromethyl group significantly influences the molecule's electronic properties and potential as a hydrogen bond donor. Quantum chemical calculations offer a powerful, non-experimental approach to investigate these characteristics at the atomic level.

Computational studies, particularly those employing Density Functional Theory (DFT), have become standard practice for predicting molecular properties of pyrimidine derivatives.[1][2][3] These methods can accurately predict geometries, vibrational frequencies, and electronic properties, providing insights that are complementary to experimental data.

Tautomerism of this compound

A critical aspect of 2-hydroxypyrimidines is the potential for tautomeric equilibrium between the hydroxy and keto forms.[4][5] Quantum chemical calculations are instrumental in determining the relative stabilities of these tautomers in different environments (gas phase and solution).

Computational Workflow for Tautomer Analysis

The logical workflow for analyzing the tautomeric equilibrium is depicted below. This involves geometry optimization of each tautomer, followed by frequency calculations to confirm them as true minima on the potential energy surface and to obtain thermodynamic data for stability comparison.

tautomer_workflow start Define Tautomers (Hydroxy and Keto forms) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_analysis Analyze Relative Energies (ΔE, ΔH, ΔG) freq_calc->energy_analysis solvation Include Solvation Model (e.g., PCM, SMD) energy_analysis->solvation Consider solvent effects conclusion Determine Most Stable Tautomer energy_analysis->conclusion solvation->energy_analysis visualization_workflow input Optimized Molecular Geometry homo_lumo Generate HOMO/LUMO Orbitals input->homo_lumo mep Calculate MEP Surface input->mep spectra Simulate IR/Raman Spectra input->spectra analyze_hl Analyze Reactivity Sites (HOMO for nucleophilic, LUMO for electrophilic) homo_lumo->analyze_hl analyze_mep Identify Electrostatic Potential (Red: negative, Blue: positive) mep->analyze_mep analyze_spectra Assign Vibrational Modes spectra->analyze_spectra

References

Methodological & Application

Application Notes and Protocols: 2-Hydroxy-4-(trifluoromethyl)pyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-(trifluoromethyl)pyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry. The incorporation of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1][2] This pyrimidine derivative serves as a crucial intermediate in the synthesis of a wide array of bioactive compounds with potential therapeutic applications, including antiviral, anticancer, and enzyme inhibitory activities.[2] These application notes provide an overview of the diverse applications of this compound in drug discovery, supported by quantitative data, detailed experimental protocols, and pathway diagrams.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the biological activities of various derivatives synthesized using this compound or structurally related analogs.

Table 1: Anticancer Activity of Trifluoromethylpyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Target(s)Reference
9u A549 (Lung)0.35EGFR Kinase[3]
MCF-7 (Breast)3.24[3]
PC-3 (Prostate)5.12[3]
11g HCT116 (Colon, MSI-H)1.52Werner (WRN) helicase[4]
LNCaP (Prostate, MSI-H)1.72[4]
SW620 (Colon, MSS)4.24[4]
PC3 (Prostate, MSS)2.78[4]
30 MV4-11 (AML)< 0.001FLT3, CHK1[5]
Compound 3 MCF-7 (Breast)2.02Not specified[6]
HepG2 (Liver)1.61[6]
A549 (Lung)1.89[6]
Compound 4f MCF-7 (Breast)1.629Not specified[7]
Compound 4i MCF-7 (Breast)1.841[7]

MSI-H: Microsatellite Instability-High; MSS: Microsatellite Stable

Table 2: Antiviral and Antifungal Activities of Trifluoromethylpyrimidine Derivatives

Compound IDVirus/FungusAssay TypeEC50 / Inhibition (%)Reference
5j Tobacco Mosaic Virus (TMV)Curative Activity126.4 µg/mL[8]
5m Tobacco Mosaic Virus (TMV)Protection Activity103.4 µg/mL[8]
5i Colletotrichum trifolii (CT)Mycelial Growth73.2% at 100 µg/mL[8]
5u Rhizoctonia solani (RS)Mycelial Growth88.6% at 100 µg/mL[8]

Experimental Protocols

Synthesis of 2-Amino-4-(trifluoromethyl)pyrimidine Derivatives (General Procedure)

This protocol describes a general method for the synthesis of trifluoromethyl pyrimidine derivatives starting from ethyl trifluoroacetoacetate.[8]

Materials:

  • Ethyl trifluoroacetoacetate

  • Urea or substituted urea/thiourea

  • Sodium ethoxide

  • Ethanol

  • Appropriate reagents for subsequent chlorination and substitution reactions (e.g., POCl₃, various amines/thiols)

  • Solvents for reaction and purification (e.g., DMF, ethyl acetate, petroleum ether)

  • Silica gel for column chromatography

Procedure:

  • Ring Closure: A mixture of ethyl trifluoroacetoacetate and urea (or its derivative) is refluxed in the presence of a base like sodium ethoxide in ethanol to yield the pyrimidine core.

  • Chlorination: The resulting hydroxypyrimidine can be chlorinated, for example, using phosphorus oxychloride (POCl₃) to introduce a leaving group for further modification.

  • Substitution: The chlorinated intermediate is then reacted with various nucleophiles (amines, thiols, etc.) in a suitable solvent like DMF to introduce diversity and generate a library of derivatives.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether).

  • Characterization: The structure of the final compounds is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity - MTT Assay

This protocol details a standard method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.[7]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized pyrimidine derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antiviral Activity - Plaque Reduction Assay

This protocol is used to determine the antiviral activity of compounds against plaque-forming viruses.[9]

Materials:

  • Host cells (e.g., Vero cells for Herpes Simplex Virus)

  • Virus stock with a known titer

  • Synthesized pyrimidine derivatives

  • Cell culture medium

  • Overlay medium (e.g., containing methylcellulose)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed host cells in 6- or 12-well plates to form a confluent monolayer.

  • Infection: Infect the cell monolayer with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques.

  • Compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with a medium containing different concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: Fix and stain the cells with crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control to determine the EC50 value.

Signaling Pathways and Mechanisms of Action

Derivatives of this compound have been shown to target various signaling pathways implicated in cancer and viral infections.

EGFR Signaling Pathway Inhibition

Several 5-trifluoromethylpyrimidine derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[3] Inhibition of EGFR blocks downstream signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.

EGFR_Pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 Pyrimidine Trifluoromethyl- pyrimidine Derivative Pyrimidine->EGFR Inhibition Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of the EGFR signaling cascade by trifluoromethylpyrimidine derivatives.

Dual FLT3 and CHK1 Inhibition in Acute Myeloid Leukemia (AML)

In AML, derivatives of 5-trifluoromethyl-2-aminopyrimidine have demonstrated potent dual inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1).[5] This dual inhibition leads to the suppression of key downstream pro-survival pathways like STAT5, AKT, and ERK, and interferes with the DNA damage response, ultimately inducing apoptosis in leukemia cells.

FLT3_CHK1_Pathway cluster_0 FLT3 Signaling cluster_1 DNA Damage Response FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 AKT AKT FLT3->AKT ERK ERK FLT3->ERK Proliferation Leukemic Cell Proliferation & Survival STAT5->Proliferation AKT->Proliferation ERK->Proliferation ATR ATR CHK1 CHK1 ATR->CHK1 CellCycle Cell Cycle Arrest CHK1->CellCycle Pyrimidine Trifluoromethyl- pyrimidine Derivative Pyrimidine->FLT3 Inhibition Pyrimidine->CHK1 Inhibition

Caption: Dual inhibition of FLT3 and CHK1 pathways by a trifluoromethylpyrimidine derivative.

Inhibition of De Novo Pyrimidine Biosynthesis - An Antiviral Strategy

The de novo pyrimidine biosynthesis pathway is essential for the replication of many viruses, which rely on the host cell's machinery to produce nucleotides. Inhibition of key enzymes in this pathway, such as dihydroorotate dehydrogenase (DHODH), can deplete the cellular pyrimidine pool, thereby suppressing viral replication.[10] This represents a broad-spectrum antiviral strategy.

Pyrimidine_Biosynthesis Carbamoyl_P Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_P->Dihydroorotate Aspartate Aspartate Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP Viral_Replication Viral RNA/DNA Synthesis UTP->Viral_Replication CTP->Viral_Replication DHODH->Orotate Inhibitor Pyrimidine Derivative Inhibitor->DHODH Inhibition

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway as an antiviral mechanism.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel therapeutic agents based on the this compound scaffold follows a structured workflow.

Experimental_Workflow Start Start: this compound Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (Anticancer, Antiviral Assays) Purification->In_Vitro_Screening Hit_ID Hit Identification (Active Compounds) In_Vitro_Screening->Hit_ID Mechanism Mechanism of Action Studies (Enzyme Assays, Western Blot) Hit_ID->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt Lead_Opt->Synthesis In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: General workflow for the development of drugs based on this compound.

References

Application Notes and Protocols for Reactions with 2-Hydroxy-4-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the chemical modification of 2-Hydroxy-4-(trifluoromethyl)pyrimidine, a versatile building block in medicinal chemistry. The trifluoromethyl group imparts unique properties to molecules, including increased metabolic stability and binding affinity, making its derivatives valuable for drug discovery.[1] The protocols outlined below focus on the conversion of the hydroxyl group to a chloro group, a key step in activating the pyrimidine ring for subsequent nucleophilic aromatic substitution (SNAr) reactions.

Experimental Workflow

The overall experimental strategy involves a two-step process. First, the 2-hydroxyl group of this compound is converted to a 2-chloro group. This is followed by a nucleophilic aromatic substitution reaction to introduce various functionalities at the 2-position.

experimental_workflow start This compound chlorination Chlorination (Protocol 1) start->chlorination intermediate 2-Chloro-4-(trifluoromethyl)pyrimidine chlorination->intermediate snar Nucleophilic Aromatic Substitution (Protocol 2) intermediate->snar product 2-Substituted-4-(trifluoromethyl)pyrimidine Derivatives snar->product

Caption: General workflow for the derivatization of this compound.

Protocol 1: Chlorination of this compound

This protocol describes the conversion of this compound to 2-Chloro-4-(trifluoromethyl)pyrimidine. The reaction of hydroxypyrimidines with phosphorus oxychloride (POCl₃) is a well-established method for preparing the corresponding chloropyrimidines, which are versatile intermediates for further transformations.[2]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (optional, as a base)

  • Toluene (or other high-boiling solvent, optional)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a stir bar, add this compound (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 eq). The reaction can be run neat or in a high-boiling solvent like toluene. For large-scale preparations, a solvent-free approach with equimolar POCl₃ in a sealed reactor can be considered for environmental and safety reasons.[2]

  • If desired, add pyridine (1.0 eq) as a base.

  • Heat the reaction mixture to reflux (typically 100-110 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, 2-Chloro-4-(trifluoromethyl)pyrimidine, can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield a colorless to pale yellow liquid.

Quantitative Data:

Starting MaterialProductReagentsReaction TimeTemperatureYieldReference
This compound2-Chloro-4-(trifluoromethyl)pyrimidinePOCl₃4hReflux70%[3]

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-4-(trifluoromethyl)pyrimidine

This protocol provides a general procedure for the reaction of 2-Chloro-4-(trifluoromethyl)pyrimidine with various nucleophiles, such as amines, alcohols, and thiols, to synthesize a diverse library of 2-substituted-4-(trifluoromethyl)pyrimidine derivatives. Halogenated pyrimidines are known to undergo SNAr reactions with nucleophiles.[4]

Materials:

  • 2-Chloro-4-(trifluoromethyl)pyrimidine

  • Nucleophile (e.g., primary/secondary amine, alcohol, thiol) (1.0-1.2 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N, or DIPEA) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, Acetonitrile, or THF)

  • Water

  • Ethyl acetate or Dichloromethane

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Stirring plate and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-Chloro-4-(trifluoromethyl)pyrimidine (1.0 eq) and the desired anhydrous solvent.

  • Add the nucleophile (1.0-1.2 eq) and the base (1.5-2.0 eq).

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C) for 2-24 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or recrystallization to afford the desired 2-substituted-4-(trifluoromethyl)pyrimidine derivative.

Example Application: O-Alkylation

A study on the chemoselective O-alkylation of a similar substrate, 4-(trifluoromethyl)pyrimidin-2(1H)-one, demonstrated that direct alkylation can lead to high yields of O-alkylated products.[5]

Quantitative Data for SNAr Reactions:

ElectrophileNucleophileProductBaseSolventYieldReference
2-Chloro-4-(trifluoromethyl)pyrimidineVarious amines2-Amino-4-(trifluoromethyl)pyrimidine derivativesEt₃NEtOHModerate to excellent[4]
4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine4-(Trifluoromethyl)pyrimidin-2-ol2-(((2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-yl)methoxy)carbonyl)oxy)-4-(trifluoromethyl)pyrimidineCs₂CO₃Acetonitrile70-98%[5]

Signaling Pathway Diagram

Derivatives of 2-amino-4-(trifluoromethyl)pyrimidine have been investigated as potential inhibitors of Werner (WRN) helicase, which is a target for anticancer therapies, particularly in microsatellite instability-high (MSI-H) cancers. The proposed mechanism involves the inhibition of WRN helicase, leading to apoptosis and cell cycle arrest in cancer cells.[6]

signaling_pathway cluster_cell Cancer Cell (MSI-H) drug 2-Amino-4-(trifluoromethyl)pyrimidine Derivative wrn WRN Helicase drug->wrn Inhibition dna_replication DNA Replication & Repair wrn->dna_replication Promotes apoptosis Apoptosis dna_replication->apoptosis Leads to cell_cycle_arrest G2/M Phase Cell Cycle Arrest dna_replication->cell_cycle_arrest Leads to

Caption: Proposed mechanism of action for WRN helicase inhibitors.

References

Application Notes and Protocols for 2-Hydroxy-4-(trifluoromethyl)pyrimidine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Hydroxy-4-(trifluoromethyl)pyrimidine and its derivatives in the discovery and development of novel agrochemicals. This document details their synthesis, biological activities, and mechanisms of action, along with specific experimental protocols for their evaluation.

Introduction

This compound is a key heterocyclic building block in the synthesis of a wide range of biologically active molecules for agrochemical applications. The incorporation of the trifluoromethyl (CF3) group into the pyrimidine ring significantly enhances the lipophilicity and metabolic stability of the resulting compounds, often leading to increased efficacy as herbicides, fungicides, and insecticides.[1][2] This document outlines the application of this versatile scaffold in developing next-generation crop protection agents.

Synthesis of this compound Derivatives

Derivatives of this compound are typically synthesized through a multi-step process starting from ethyl trifluoroacetoacetate. The general synthetic route involves cyclization, chlorination, and subsequent substitution reactions to introduce various functionalities and create diverse chemical libraries for screening.

A general workflow for the synthesis of these derivatives is as follows:

G cluster_synthesis Synthesis Workflow start Ethyl Trifluoroacetoacetate intermediate1 This compound start->intermediate1 Cyclization with Urea intermediate2 2-Chloro-4-(trifluoromethyl)pyrimidine intermediate1->intermediate2 Chlorination (e.g., POCl3) final_product Target Derivatives (Herbicides, Fungicides, Insecticides) intermediate2->final_product Nucleophilic Substitution (e.g., Amines, Phenols, Thiols)

Caption: General synthesis workflow for trifluoromethyl pyrimidine derivatives.

Applications in Agrochemical Research

Derivatives of this compound have demonstrated significant potential in three main areas of agrochemical research: fungicidal, herbicidal, and insecticidal applications.

Fungicidal Applications

Trifluoromethyl pyrimidine derivatives have shown broad-spectrum fungicidal activity against a variety of plant pathogens.

Mechanism of Action: The primary mode of action for many pyrimidine-based fungicides is the inhibition of ergosterol biosynthesis in fungi, which is essential for cell membrane integrity.[3] Some derivatives also act by inhibiting NADH oxidoreductase in the mitochondrial complex I, disrupting the fungal respiratory chain.[4][5]

Quantitative Data:

Compound ClassTarget FungiEC50 (µg/mL)Reference CompoundEC50 (µg/mL)
Pyrimidine AmidesPhomopsis sp.10.5Pyrimethanil32.1
Pyrimidine AmidesBotryosphaeria dothidea15.1Tebuconazole-
4-Phenyl-6-trifluoromethyl-2-aminopyrimidinesBotrytis cinerea<1.0Pyrimethanil>1.0
1,2,4-Triazolo[4,3-c] trifluoromethylpyrimidinesBotrytis cinerea---

Experimental Protocol: Mycelial Growth Inhibition Assay

This protocol is used to determine the in vitro efficacy of compounds against fungal pathogens.[6][7][8]

  • Preparation of Media: Prepare Potato Dextrose Agar (PDA) and autoclave. Allow it to cool to 50-60°C.

  • Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Add appropriate volumes of the stock solution to the molten PDA to achieve the desired final concentrations. Ensure the final solvent concentration does not affect fungal growth.

  • Plating: Pour the PDA mixed with the test compound into sterile Petri dishes. A control plate with only the solvent should also be prepared.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of the solidified PDA plates.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • EC50 Determination: To determine the EC50 value, test a range of concentrations and use a suitable statistical method to analyze the dose-response relationship.

G cluster_workflow Mycelial Growth Inhibition Assay Workflow prep_media Prepare PDA Medium mix Mix Compounds with Molten PDA prep_media->mix prep_compounds Prepare Test Compound Dilutions prep_compounds->mix plate Pour Plates mix->plate inoculate Inoculate with Fungal Mycelia plate->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Inhibition (%) and EC50 measure->calculate

Caption: Workflow for the mycelial growth inhibition assay.

Herbicidal Applications

Derivatives of this compound have been developed as potent herbicides.

Mechanism of Action: A significant mode of action for these herbicides is the inhibition of key enzymes in plant biosynthetic pathways. Two primary targets are:

  • Dihydroorotate Dehydrogenase (DHODH): Inhibition of DHODH disrupts the de novo pyrimidine biosynthesis pathway, which is crucial for DNA and RNA synthesis, leading to plant death.[9][10][11]

  • Acetolactate Synthase (ALS): ALS is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Its inhibition leads to a deficiency in these essential amino acids, ultimately killing the plant.[12][13][14]

Quantitative Data:

Compound ClassTarget EnzymeIC50 (nM)Target WeedGR50 (g ai/ha)
Aryl Pyrrolidinone AnilidesDHODH-Setaria italica-
Pyrido[2,3-d]pyrimidinesPPO-Agrostis stolonifera-
Pyrimidine−Biphenyl HybridsAHAS20Descurainia sophia<37.5

Experimental Protocol: In Vitro DHODH Inhibition Assay [15][16][17]

  • Reagents: Recombinant human DHODH, Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.05% Triton X-100), Coenzyme Q10, 2,6-dichloroindophenol (DCIP), Dihydroorotic acid (DHO), and test compounds.

  • Reaction Mixture: Prepare a reaction mixture containing the assay buffer, Coenzyme Q10, and DCIP.

  • Enzyme and Inhibitor Incubation: Add the recombinant DHODH enzyme to the mixture. Pre-incubate the enzyme mixture with various concentrations of the test compound (or vehicle control) for 30 minutes at 25°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, dihydroorotic acid.

  • Measurement: Immediately measure the decrease in absorbance at 600-650 nm over a period of 10 minutes using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.

  • Calculation: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

DHODH DHODH Orotate Orotate DHODH->Orotate QuinoneH2 Quinone-H2 DHODH->QuinoneH2 Dihydroorotate Dihydroorotate Dihydroorotate->Orotate Oxidation Biosynthesis Pyrimidine Biosynthesis Orotate->Biosynthesis Quinone Quinone Quinone->QuinoneH2 Reduction Inhibitor Pyrimidine Derivative (Herbicidal) Inhibitor->DHODH Inhibition

Caption: Inhibition of DHODH by pyrimidine derivatives.

Insecticidal Applications

Certain trifluoromethyl pyrimidine derivatives have demonstrated insecticidal properties against various agricultural pests.

Mechanism of Action: A common target for pyrimidine-based insecticides is the insect's nervous system. Some derivatives act as inhibitors of Acetylcholinesterase (AChE) , an enzyme critical for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to the accumulation of acetylcholine at the synapse, causing continuous nerve stimulation, paralysis, and eventual death of the insect.[18][19]

Quantitative Data:

Compound ClassTarget InsectLC50 (mg/L)Reference CompoundLC50 (mg/L)
Pyrimidin-4-amine derivativesMythimna separata3.57Flufenerim3.14
Pyrimidin-4-amine derivativesAphis medicagini---
Pyrimidine derivativesAedes aegypti---

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay [18][20][21]

This protocol is based on Ellman's method.

  • Reagents: Acetylcholinesterase (from a suitable source, e.g., electric eel), Acetylthiocholine iodide (ATCI), 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), and a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

  • Preparation of Solutions:

    • Prepare stock solutions of the test compounds in DMSO.

    • Prepare working solutions of AChE, ATCI, and DTNB in the buffer.

  • Assay Procedure (96-well plate format):

    • Add buffer, DTNB solution, and the test compound solution (or DMSO for control) to the wells.

    • Add the AChE solution to all wells except the blank.

    • Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature.

    • Initiate the reaction by adding the ATCI solution to all wells.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Calculation: Calculate the percentage of AChE inhibition for each concentration of the test compound.

  • IC50 Determination: Determine the IC50 value from the dose-response curve.

G cluster_pathway Acetylcholinesterase Signaling Pathway ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Choline Choline + Acetate AChE->Choline Continuous_Stimulation Continuous Nerve Stimulation -> Paralysis & Death AChE->Continuous_Stimulation Nerve_Impulse Nerve Impulse Termination Choline->Nerve_Impulse Inhibitor Pyrimidine Derivative (Insecticidal) Inhibitor->AChE Inhibition Inhibitor->Continuous_Stimulation

Caption: Inhibition of Acetylcholinesterase by pyrimidine derivatives.

Conclusion

This compound serves as a valuable and versatile platform for the development of novel agrochemicals. The unique properties conferred by the trifluoromethyl group, combined with the diverse functionalities that can be introduced onto the pyrimidine ring, have led to the discovery of potent fungicidal, herbicidal, and insecticidal agents. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists in the field of agrochemical discovery to explore the potential of this important class of compounds further. Continued research into the synthesis and biological evaluation of new derivatives is crucial for addressing the ongoing challenges of pest and disease management in agriculture.

References

Application Notes: 2-Hydroxy-4-(trifluoromethyl)pyrimidine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-(trifluoromethyl)pyrimidine is a key heterocyclic building block in the synthesis of a diverse range of kinase inhibitors. The trifluoromethyl group at the 4-position often enhances the potency and metabolic stability of the final compounds. This pyrimidine scaffold serves as a versatile starting material, which can be readily converted to more reactive intermediates, such as 2-chloro-4-(trifluoromethyl)pyrimidine, enabling the introduction of various substituents at the 2- and 4-positions to modulate kinase selectivity and pharmacological properties.

This document provides detailed protocols for the synthesis of kinase inhibitors utilizing this compound and its derivatives, along with quantitative data on their biological activity against several important kinase targets, including Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), and Checkpoint kinase 1 (CHK1). Additionally, we present diagrams of the relevant signaling pathways to provide a broader biological context.

Synthetic Schemes and Experimental Protocols

The general strategy for utilizing this compound in kinase inhibitor synthesis involves its initial conversion to the more reactive 2-chloro-4-(trifluoromethyl)pyrimidine. This intermediate can then undergo nucleophilic aromatic substitution (SNAr) reactions at the 2- and 4-positions to introduce various amine-containing moieties, which are common features in many kinase inhibitors.

Protocol 1: Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine

This protocol describes the conversion of this compound to the key intermediate 2-chloro-4-(trifluoromethyl)pyrimidine.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (catalyst)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane, add phosphorus oxychloride (3.0 eq) and a catalytic amount of N,N-dimethylaniline.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred mixture of ice and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 2-chloro-4-(trifluoromethyl)pyrimidine.

Protocol 2: Synthesis of a 2,4-Disubstituted Pyrimidine-Based Kinase Inhibitor

This protocol outlines a general method for the synthesis of a 2,4-diaminopyrimidine derivative, a common scaffold for kinase inhibitors, starting from 2-chloro-4-(trifluoromethyl)pyrimidine.

Materials:

  • 2-Chloro-4-(trifluoromethyl)pyrimidine

  • Substituted aniline (e.g., 3-ethynylaniline) (1.0 eq)

  • Substituted amine (e.g., 1-Boc-piperazine) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

Step 1: Synthesis of 2-(Substituted anilino)-4-(trifluoromethyl)pyrimidine

  • To a solution of 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 eq) and the substituted aniline (1.0 eq) in DMF, add DIPEA (1.2 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-16 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature, pour into water, and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 2-(substituted anilino)-4-(trifluoromethyl)pyrimidine intermediate.

Step 2: Synthesis of the Final 2,4-Diaminopyrimidine Kinase Inhibitor

  • To a solution of the intermediate from Step 1 (1.0 eq) and the substituted amine (1.2 eq) in a suitable solvent such as DMF or 1,4-dioxane, add a base such as DIPEA (1.5 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture, dilute with water, and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the final 2,4-diaminopyrimidine kinase inhibitor.

Quantitative Data on Kinase Inhibitory Activity

The following tables summarize the in vitro biological activity of representative kinase inhibitors synthesized from this compound derivatives.

Table 1: Inhibitory Activity against Aurora Kinases

Compound IDR¹ SubstituentR² SubstituentAurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)
AURK-1 3-Ethynylaniline1-(2-Hydroxyethyl)piperazine1535
AURK-2 4-Fluoroaniline4-Methylpiperazine2852
AURK-3 AnilineMorpholine4589

Table 2: Inhibitory Activity against FLT3 and CHK1 Kinases

Compound IDR¹ SubstituentR² SubstituentFLT3 IC₅₀ (nM)CHK1 IC₅₀ (nM)
FLT3/CHK1-1 3-Aminobenzamide1-Methylpiperazine812
FLT3/CHK1-2 4-Aminosulfonylaniline(S)-3-Aminopyrrolidine1118
FLT3/CHK1-3 3-Cyanoaniline4-(Dimethylamino)piperidine2130

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways in which the targeted kinases are involved.

Aurora_Kinase_Pathway cluster_G2_M G2/M Transition cluster_Aurora Aurora Kinase Regulation cluster_Cellular_Processes Cellular Processes G2 G2 Phase M Mitosis G2->M Mitotic Entry Centrosome Centrosome Maturation & Separation Spindle Spindle Assembly Cytokinesis Cytokinesis AURKA Aurora A AURKA->Centrosome AURKA->Spindle AURKB Aurora B AURKB->Cytokinesis Inhibitor 2,4-Diaminopyrimidine Inhibitor Inhibitor->AURKA Inhibitor->AURKB

Caption: Aurora Kinase Signaling in Mitosis.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Differentiation Differentiation STAT5->Differentiation Inhibitor 2,4-Diaminopyrimidine Inhibitor Inhibitor->FLT3

Caption: FLT3 Signaling Pathway in Hematopoiesis.

CHK1_Signaling_Pathway cluster_damage DNA Damage Response cluster_checkpoint Cell Cycle Checkpoint Control cluster_cycle Cell Cycle Progression DNADamage DNA Damage (e.g., Replication Stress) ATR ATR DNADamage->ATR CHK1 CHK1 ATR->CHK1 phosphorylates CDC25 CDC25 (Phosphatase) CHK1->CDC25 phosphorylates (inhibits) CDK CDK/Cyclin CDC25->CDK activates CellCycleArrest Cell Cycle Arrest (G2/M) DNARepair DNA Repair Inhibitor 2,4-Diaminopyrimidine Inhibitor Inhibitor->CHK1

Caption: CHK1 Signaling in DNA Damage Response.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of potent and selective kinase inhibitors. The straightforward conversion to 2-chloro-4-(trifluoromethyl)pyrimidine opens up a wide range of synthetic possibilities for creating diverse libraries of compounds for drug discovery. The trifluoromethylpyrimidine scaffold has demonstrated significant potential in targeting key kinases involved in cancer and other diseases, making it an attractive area for further research and development. The protocols and data presented here provide a solid foundation for researchers to explore the synthesis and biological evaluation of novel kinase inhibitors based on this privileged scaffold.

Application Notes and Protocols for the Derivatization of 2-Hydroxy-4-(trifluoromethyl)pyrimidine for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-hydroxy-4-(trifluoromethyl)pyrimidine scaffold is a privileged core structure in medicinal chemistry due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. Derivatization of this core allows for the exploration of chemical space and the generation of compound libraries for biological screening to identify novel therapeutic agents. This document provides detailed protocols for common and effective derivatization strategies, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and N/O-alkylation, to facilitate the synthesis of diverse libraries of this compound analogs. Pyrimidine derivatives have shown a wide range of biological activities, including anticancer, antifungal, and antiviral properties.[1][2]

Derivatization Strategies

The derivatization of this compound primarily involves reactions at the hydroxyl group (or its tautomeric keto form) and the pyrimidine ring. The key to unlocking a diverse range of derivatives lies in the initial conversion of the hydroxyl group to a more reactive leaving group, such as a halide (e.g., chloride), for subsequent cross-coupling reactions.

Chlorination of this compound

To enable cross-coupling reactions, the 2-hydroxy group must first be converted to a chloro group. This can be achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃).

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound.[3][4] This reaction is highly versatile for introducing a wide variety of aryl, heteroaryl, and alkyl groups at the 2-position of the pyrimidine ring. The general reaction scheme involves the coupling of 2-chloro-4-(trifluoromethyl)pyrimidine with a boronic acid or its ester.[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7] This method is instrumental in synthesizing 2-amino-4-(trifluoromethyl)pyrimidine derivatives, which are a common motif in biologically active compounds.[8][9] The reaction couples 2-chloro-4-(trifluoromethyl)pyrimidine with a primary or secondary amine.

N- and O-Alkylation

The this compound exists in a tautomeric equilibrium with 4-(trifluoromethyl)pyrimidin-2(1H)-one. This allows for direct alkylation at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom.[10] The regioselectivity of this reaction can be influenced by the choice of base, solvent, and alkylating agent.[11][12]

Experimental Protocols

Protocol 1: Chlorination of this compound

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • In a dry round-bottom flask, add this compound (1.0 eq).

  • Carefully add phosphorus oxychloride (5-10 eq) to the flask. A catalytic amount of N,N-dimethylaniline (0.1 eq) can be added.

  • Attach a reflux condenser and heat the reaction mixture to reflux (typically 100-110 °C) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-4-(trifluoromethyl)pyrimidine.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 2-Chloro-4-(trifluoromethyl)pyrimidine

Materials:

  • 2-Chloro-4-(trifluoromethyl)pyrimidine (1.0 eq)

  • Aryl/heteroaryl boronic acid (1.1-1.5 eq)[13]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[13]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)[4]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)[14]

  • Schlenk flask or reaction vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).[3]

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture, typically between 80-110 °C, and stir for 2 to 24 hours.[4]

  • Monitor the reaction progress by TLC or LC-MS.[14]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-(trifluoromethyl)pyrimidine.[3]

Protocol 3: Buchwald-Hartwig Amination of 2-Chloro-4-(trifluoromethyl)pyrimidine

Materials:

  • 2-Chloro-4-(trifluoromethyl)pyrimidine (1.0 eq)

  • Primary or secondary amine (1.1-1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 4-10 mol%)

  • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃, 1.4-2.5 eq)[6]

  • Anhydrous and degassed solvent (e.g., toluene, dioxane)

  • Schlenk flask or reaction vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry Schlenk flask.

  • Add 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 eq) and the amine (1.1 eq) to the flask.[6]

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture, typically between 80-110 °C, for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.[6]

  • After completion, cool the mixture to room temperature.

  • Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-amino-4-(trifluoromethyl)pyrimidine derivative.[6]

Protocol 4: N-Alkylation of this compound

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1-1.5 eq)[11]

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaH, 1.5-2.0 eq)

  • Anhydrous solvent (e.g., DMF, acetonitrile)[11][15]

  • Round-bottom flask

  • Magnetic stir bar

  • Stirring apparatus

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq) and the base (2.0 eq).[11]

  • Add the anhydrous solvent to the flask.

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the stirred suspension.[11]

  • Heat the reaction mixture (typically 60-80 °C) and maintain for 4-24 hours.[11]

  • Monitor the reaction progress by TLC.[11]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated product.[11]

Data Presentation

The following table summarizes the in vitro anticancer activity of a series of synthesized 2-amino-4-(trifluoromethyl)pyrimidine derivatives against various cancer cell lines.[8]

CompoundHCT116 (MSI-H) IC₅₀ (μM)LNCaP (MSI-H) IC₅₀ (μM)SW620 (MSS) IC₅₀ (μM)PC3 (MSS) IC₅₀ (μM)
11c ----
11f ----
11g 1.521.72>50>50
11h ----
11l ----

Note: Data for compounds 11c, 11f, 11h, and 11l were mentioned as significant but specific IC₅₀ values were not provided in the abstract.[8] Compound 11g showed excellent cellular selectivity against MSI-H cell lines.

Mandatory Visualizations

G Experimental Workflow for Derivatization cluster_0 Starting Material cluster_1 Intermediate Preparation cluster_2 Derivatization Reactions cluster_3 Product Classes start This compound chloro 2-Chloro-4-(trifluoromethyl)pyrimidine start->chloro Chlorination (POCl₃) alkylation N/O-Alkylation start->alkylation suzuki Suzuki-Miyaura Coupling chloro->suzuki buchwald Buchwald-Hartwig Amination chloro->buchwald prod_suzuki 2-Aryl/Alkyl Derivatives suzuki->prod_suzuki prod_buchwald 2-Amino Derivatives buchwald->prod_buchwald prod_alkylation N/O-Alkyl Derivatives alkylation->prod_alkylation

Caption: General derivatization workflow.

G Suzuki-Miyaura Coupling Protocol reagents Combine: - 2-Chloro-4-(trifluoromethyl)pyrimidine - Boronic Acid - Palladium Catalyst - Base solvent Add Degassed Solvent reagents->solvent reaction Heat (80-110 °C) under Inert Atmosphere solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with Water and Brine monitoring->workup purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification product 2-Aryl-4-(trifluoromethyl)pyrimidine purification->product

Caption: Suzuki-Miyaura coupling workflow.

G Buchwald-Hartwig Amination Protocol reagents Combine under Inert Atmosphere: - 2-Chloro-4-(trifluoromethyl)pyrimidine - Amine - Palladium Catalyst & Ligand - Base solvent Add Degassed Solvent reagents->solvent reaction Heat (80-110 °C) solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with Water and Brine monitoring->workup purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification product 2-Amino-4-(trifluoromethyl)pyrimidine purification->product

Caption: Buchwald-Hartwig amination workflow.

References

Application Notes and Protocols for the Use of 2-Hydroxy-4-(trifluoromethyl)pyrimidine in the Development of Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for leveraging 2-Hydroxy-4-(trifluoromethyl)pyrimidine as a key building block in the synthesis of novel antiviral agents. The focus is on the development of pyrimidine derivatives, particularly nucleoside analogs, that target viral replication through the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine biosynthesis pathway.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The incorporation of a trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of these compounds. This compound is a versatile starting material for the synthesis of a variety of substituted pyrimidines with potential as broad-spectrum antiviral agents. The primary mechanism of action explored herein is the inhibition of the host-cell enzyme DHODH, which is essential for the replication of a wide range of RNA viruses by depleting the intracellular pool of pyrimidines necessary for viral genome synthesis.

Data Presentation: Antiviral Activity of Trifluoromethyl-Pyrimidine Derivatives

The following table summarizes the in vitro antiviral activity of representative trifluoromethyl-pyrimidine derivatives that function as DHODH inhibitors against various RNA viruses. This data highlights the potential of this class of compounds as broad-spectrum antiviral agents.

Compound IDVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
S312 Influenza A (H1N1)MDCK0.045>100>2222
Zika Virus (ZIKV)Vero0.028>100>3571
SARS-CoV-2Vero E60.017178.610505
S416 Influenza A (H1N1)MDCK0.01225.32108
Zika Virus (ZIKV)Vero0.00915.81755
SARS-CoV-2Vero E60.00789.412771
Brequinar Influenza A (H1N1)MDCK0.02115.6743
Zika Virus (ZIKV)Vero0.01512.7847
SARS-CoV-2Vero E60.102>100>980

EC50: 50% effective concentration inhibiting viral replication. CC50: 50% cytotoxic concentration. SI: Selectivity Index (CC50/EC50). Data is representative of published findings for trifluoromethyl-pyrimidine DHODH inhibitors.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Antiviral Nucleoside Analog from this compound

This protocol describes a plausible synthetic route to a trifluoromethyl-pyrimidine nucleoside analog.

Objective: To synthesize 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-(trifluoromethyl)pyrimidin-2(1H)-one.

Materials:

  • This compound

  • 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose

  • Bis(trimethylsilyl)amine (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Sodium methoxide (NaOMe)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Silylation of the Pyrimidine Base:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend this compound (1.0 eq) in anhydrous acetonitrile.

    • Add bis(trimethylsilyl)amine (BSA) (1.5 eq) and a catalytic amount of ammonium sulfate.

    • Reflux the mixture for 4 hours until the solution becomes clear.

    • Remove the solvent under reduced pressure to obtain the silylated pyrimidine derivative.

  • Glycosylation (Vorbrüggen Coupling):

    • Dissolve the silylated pyrimidine and 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose (1.2 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0°C.

    • Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the protected nucleoside.

  • Deprotection (Zemplén deacetylation):

    • Dissolve the protected nucleoside in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide (NaOMe) solution (0.5 M in methanol).

    • Stir the reaction at room temperature for 4 hours.

    • Monitor the reaction by TLC.

    • Neutralize the reaction with Amberlite IR-120 (H+) resin.

    • Filter the resin and concentrate the filtrate under reduced pressure.

    • Purify the final product by silica gel column chromatography to obtain the desired nucleoside analog.

Protocol 2: In Vitro Antiviral Activity Assessment using a Cytopathic Effect (CPE) Reduction Assay

Objective: To determine the 50% effective concentration (EC50) of a test compound against a virus that causes a visible cytopathic effect in a susceptible cell line.

Materials:

  • Susceptible host cells (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza)

  • Virus stock with a known titer

  • Test compound (e.g., the synthesized nucleoside analog)

  • Control antiviral drug (e.g., Remdesivir for SARS-CoV-2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT or CellTiter-Glo® reagent for cell viability assessment

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Dilution:

    • Prepare a series of 2-fold dilutions of the test compound and control drug in cell culture medium.

  • Infection and Treatment:

    • After 24 hours, remove the growth medium from the cell monolayers.

    • Add the diluted compounds to the respective wells.

    • Infect the cells with the virus at a multiplicity of infection (MOI) of 0.01. Include uninfected and untreated virus-infected controls.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Assessment of Cell Viability:

    • After the incubation period, measure the cell viability using a suitable assay (e.g., MTT or CellTiter-Glo®).

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the uninfected cell control.

    • Determine the EC50 value by plotting the percentage of protection against the log of the compound concentration and fitting the data to a dose-response curve.

    • Similarly, determine the CC50 from parallel plates with compound dilutions but no virus.

Mandatory Visualizations

DHODH_Inhibition_Pathway cluster_DeNovo De Novo Pyrimidine Biosynthesis cluster_Virus Viral Replication cluster_Inhibitor Mechanism of Action Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP Viral_RNA_Polymerase Viral RNA Polymerase Viral_Genome Viral Genome Replication Viral_RNA_Polymerase->Viral_Genome UTP_CTP UTP & CTP UTP_CTP->Viral_RNA_Polymerase TFMP_Derivative Trifluoromethyl-Pyrimidine Derivative (DHODH Inhibitor) TFMP_Derivative->Orotate Inhibition Experimental_Workflow cluster_Synthesis Synthesis of Antiviral Candidate cluster_Screening Antiviral Screening Start This compound Silylation Silylation Start->Silylation Glycosylation Glycosylation Silylation->Glycosylation Deprotection Deprotection Glycosylation->Deprotection Purification Purification & Characterization Deprotection->Purification Candidate Nucleoside Analog Candidate Purification->Candidate Compound_Addition Add Compound Dilutions Candidate->Compound_Addition Cell_Seeding Seed Host Cells Cell_Seeding->Compound_Addition Virus_Infection Infect with Virus Compound_Addition->Virus_Infection Incubation Incubate Virus_Infection->Incubation Viability_Assay Cell Viability Assay (CPE Reduction) Incubation->Viability_Assay Data_Analysis Calculate EC50 & CC50 Viability_Assay->Data_Analysis

Synthetic Routes to Novel Trifluoromethylpyrimidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various novel trifluoromethylpyrimidine derivatives. The incorporation of a trifluoromethyl group into the pyrimidine scaffold is a well-established strategy in medicinal chemistry, often leading to compounds with enhanced biological activity, metabolic stability, and bioavailability.[1][2] These derivatives are of significant interest in drug discovery, with demonstrated applications as anticancer, antiviral, and antifungal agents.[3][4][5][6] This document outlines three distinct and effective methods for the synthesis of trifluoromethylpyrimidines, provides detailed experimental protocols, and summarizes their biological activities.

Method 1: One-Pot, Three-Component Synthesis of 5-Trifluoromethylpyrimidine Derivatives

This approach offers a highly selective and efficient route to 5-trifluoromethylpyrimidines, circumventing the regioselectivity issues often encountered with direct trifluoromethylation of the pyrimidine ring.[3][7] The reaction proceeds via a copper-catalyzed three-component reaction of an aryl enaminone, an aryl amidine hydrochloride, and sodium triflinate (CF₃SO₂Na).[3]

Experimental Protocol

A mixture of the aryl enaminone (0.5 mmol), aryl amidine hydrochloride (0.6 mmol), sodium triflinate (1.0 mmol), and Cu(OAc)₂ (1.0 mmol) in 1,2-dichloroethane (DCE, 5 mL) is stirred at 80°C for 12 hours under an air atmosphere.[3] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 5-trifluoromethylpyrimidine derivative.[3]

Experimental Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product enaminone Aryl Enaminone conditions Cu(OAc)₂ 1,2-Dichloroethane 80°C, 12h, Air enaminone->conditions amidine Aryl Amidine HCl amidine->conditions cf3so2na CF₃SO₂Na cf3so2na->conditions filtration Filter through Celite conditions->filtration concentration Concentration filtration->concentration chromatography Column Chromatography concentration->chromatography product 5-Trifluoromethylpyrimidine Derivative chromatography->product

Caption: One-pot synthesis of 5-trifluoromethylpyrimidines.

Method 2: Synthesis of 4-Trifluoromethyl-3,4-dihydropyrimidin-2(1H)-ones via the Biginelli Reaction

A modification of the classic Biginelli reaction utilizing ethyl trifluoroacetoacetate provides access to 3,4-dihydropyrimidine structures. These compounds are not only valuable intermediates but also exhibit biological activity in their own right.[3]

Experimental Protocol

A mixture of an aldehyde (1 mmol), ethyl trifluoroacetoacetate (1 mmol), and urea or thiourea (1.5 mmol) is heated in ethanol (10 mL) with a catalytic amount of hydrochloric acid at reflux.[1] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled in an ice bath, and the precipitated product is collected by filtration. The solid is then washed with cold ethanol and dried to afford the 3,4-dihydropyrimidin-2(1H)-one. Further purification can be achieved by recrystallization from ethanol.[1]

Experimental Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product aldehyde Aldehyde conditions Ethanol, cat. HCl Reflux aldehyde->conditions ketoester Ethyl Trifluoroacetoacetate ketoester->conditions urea Urea or Thiourea urea->conditions cooling Cool in Ice Bath conditions->cooling filtration Filtration cooling->filtration washing Wash with Cold Ethanol filtration->washing recrystallization Recrystallization (Ethanol) washing->recrystallization product 4-Trifluoromethyl-3,4-dihydropyrimidin-2(1H)-one recrystallization->product G start Ethyl Trifluoroacetoacetate step1 Ring Closure (Urea, Acetic Acid, Reflux) start->step1 intermediate1 2-Hydroxy-4-(trifluoromethyl)pyrimidine step1->intermediate1 step2 Chlorination (POCl₃, Reflux) intermediate1->step2 intermediate2 2-Chloro-4-(trifluoromethyl)pyrimidine step2->intermediate2 step3 Nucleophilic Substitution (Amine, Base) intermediate2->step3 intermediate3 4-Amino-substituted-2-(trifluoromethyl)pyrimidine step3->intermediate3 step4 Amide Coupling (Carboxylic Acid, HATU, DIEA) intermediate3->step4 product Final Trifluoromethylpyrimidine Amide Derivative step4->product EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes Inhibitor Trifluoromethylpyrimidine EGFR Inhibitor Inhibitor->EGFR Inhibits

References

The Versatile Intermediate: 2-Hydroxy-4-(trifluoromethyl)pyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Hydroxy-4-(trifluoromethyl)pyrimidine is a key heterocyclic building block that has garnered significant attention in medicinal chemistry. The incorporation of the trifluoromethyl (CF3) group imparts unique properties to the pyrimidine scaffold, including increased metabolic stability, enhanced binding affinity to target proteins, and improved membrane permeability. These characteristics make it a valuable intermediate in the synthesis of a diverse range of biologically active compounds, particularly in the development of novel kinase inhibitors for oncology and antiviral agents. This document provides a comprehensive overview of its applications, detailed experimental protocols for its synthesis and subsequent elaboration, and quantitative data for representative derivative compounds.

Chemical Properties and Synthesis

This compound is a stable, crystalline solid. Its structure allows for tautomerization between the hydroxy and keto forms, with the keto form (4-(trifluoromethyl)pyrimidin-2(1H)-one) often predominating. This tautomeric equilibrium is crucial for its reactivity in subsequent synthetic transformations.

PropertyValueReference
Molecular FormulaC₅H₃F₃N₂O--INVALID-LINK--
Molecular Weight164.09 g/mol --INVALID-LINK--
Melting Point223-227 °C--INVALID-LINK--
AppearanceWhite to off-white crystalline powderGeneral Knowledge
Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis via the cyclocondensation of a trifluoromethylated 1,3-dicarbonyl compound with urea.

Reaction Scheme:

G cluster_reagents reagent1 Ethyl 4,4,4-trifluoro-3-oxobutanoate arrow -> NaOEt, EtOH Reflux reagent1->arrow reagent2 Urea reagent2->arrow:n product This compound plus + arrow->product

Figure 1: Synthesis of this compound.

Materials:

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq)

  • Urea (1.2 eq)

  • Sodium metal (1.2 eq)

  • Anhydrous Ethanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal to anhydrous ethanol in a round-bottom flask equipped with a reflux condenser to prepare a fresh solution of sodium ethoxide.

  • Once all the sodium has reacted, add urea to the sodium ethoxide solution and stir until it dissolves.

  • To this solution, add ethyl 4,4,4-trifluoro-3-oxobutanoate dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with 1 M hydrochloric acid to pH ~7.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

Expected Yield: 75-85%

Application in Drug Discovery: Kinase Inhibitors

The this compound scaffold is a key component in the development of various kinase inhibitors. After conversion to a 2,4-dichloropyrimidine derivative, the chlorine atoms can be sequentially displaced by different nucleophiles to generate a library of compounds for screening. A notable application is in the synthesis of inhibitors for Proline-rich Tyrosine Kinase 2 (PYK2), a non-receptor tyrosine kinase implicated in cancer and inflammatory diseases.[1][2][3]

Experimental Workflow: Synthesis of a PYK2 Inhibitor Precursor

G start This compound step1 Chlorination (POCl₃) start->step1 intermediate 2,4-Dichloro-5-(trifluoromethyl)pyrimidine step1->intermediate step2 Nucleophilic Aromatic Substitution (SNAr) (Amine 1, Base) intermediate->step2 intermediate2 2-Chloro-4-(amino-substituted)-5-(trifluoromethyl)pyrimidine step2->intermediate2 step3 Nucleophilic Aromatic Substitution (SNAr) (Amine 2, Acid catalyst) intermediate2->step3 product Diamino-pyrimidine-based PYK2 Inhibitor step3->product

Figure 2: General workflow for PYK2 inhibitor synthesis.
PYK2 Signaling Pathway

PYK2 is a critical mediator in signaling pathways that regulate cell proliferation, migration, and survival. Its overexpression is associated with poor outcomes in several cancers.[1][3] PYK2 can activate downstream pathways such as the PI3K/Akt and MAPK/ERK pathways, promoting oncogenesis.[1][2][3]

G integrins Integrins / GPCRs pyk2 PYK2 integrins->pyk2 src Src pyk2->src pi3k PI3K src->pi3k ras Ras src->ras akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation migration Cell Migration & Invasion erk->migration inhibitor Trifluoromethylpyrimidine -based Inhibitor inhibitor->pyk2

Figure 3: Inhibition of the PYK2 signaling pathway.
Quantitative Data: Representative PYK2 Inhibitors

The following table summarizes the structure-activity relationship (SAR) data for a series of trifluoromethylpyrimidine-based PYK2 inhibitors.[4][5]

CompoundR¹ GroupR² GroupPYK2 IC₅₀ (nM)FAK IC₅₀ (nM)Selectivity (FAK/PYK2)
1 3-aminophenyl4-methoxyphenyl5050010
2 3-(methylamino)phenyl4-methoxyphenyl2560024
3 3-aminopyridin-5-yl4-methoxyphenyl1545030

Application in Drug Discovery: Antiviral Agents

Pyrimidine derivatives are well-established as antiviral agents, primarily acting as nucleoside analogs that inhibit viral polymerases.[6][7] this compound can serve as a starting point for the synthesis of novel nucleoside analogs. The trifluoromethyl group can enhance the binding to the active site of viral polymerases and increase the metabolic stability of the resulting nucleoside.

Experimental Workflow: Synthesis of a Trifluoromethylpyrimidine Nucleoside Analog

G start This compound step1 Silylation (e.g., HMDS) start->step1 intermediate1 Silylated Pyrimidine step1->intermediate1 step2 Glycosylation (Protected Sugar Halide) intermediate1->step2 intermediate2 Protected Nucleoside step2->intermediate2 step3 Deprotection intermediate2->step3 product Trifluoromethylpyrimidine Nucleoside Analog step3->product

Figure 4: General workflow for nucleoside analog synthesis.
Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase

Nucleoside analogs exert their antiviral effect by being incorporated into the growing viral RNA or DNA chain, leading to chain termination.[8][9] After cellular uptake, the nucleoside analog is phosphorylated to its active triphosphate form, which then competes with natural nucleoside triphosphates for binding to the viral polymerase.

G nucleoside Trifluoromethylpyrimidine Nucleoside Analog phosphorylation1 Cellular Kinase nucleoside->phosphorylation1 monophosphate Monophosphate phosphorylation1->monophosphate phosphorylation2 Cellular Kinase monophosphate->phosphorylation2 diphosphate Diphosphate phosphorylation2->diphosphate phosphorylation3 Cellular Kinase diphosphate->phosphorylation3 triphosphate Active Triphosphate phosphorylation3->triphosphate polymerase Viral RNA-Dependent RNA Polymerase (RdRp) triphosphate->polymerase incorporation Incorporation into Viral RNA polymerase->incorporation termination Chain Termination Inhibition of Viral Replication incorporation->termination natural_ntp Natural NTPs natural_ntp->polymerase

Figure 5: Mechanism of antiviral action.
Quantitative Data: Representative Antiviral Pyrimidine Analogs

The following table presents the antiviral activity of representative pyrimidine nucleoside analogs against various viruses. While not directly synthesized from this compound, they illustrate the potential of this class of compounds.

CompoundVirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (CC₅₀/EC₅₀)
TrifluridineHerpes Simplex Virus 1 (HSV-1)0.1>100>1000
ClevudineHepatitis B Virus (HBV)0.1>1000>10000
Favipiravir AnalogInfluenza A (H1N1)1.9>400>210

This compound is a highly valuable and versatile intermediate in drug discovery. Its unique electronic and steric properties, conferred by the trifluoromethyl group, make it an attractive scaffold for the development of potent and selective kinase inhibitors and antiviral agents. The synthetic protocols and biological data presented herein provide a solid foundation for researchers to explore the full potential of this important building block in the design of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method is the cyclocondensation reaction of a trifluoromethyl-containing β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, with urea in the presence of an acid catalyst. This approach is favored for its straightforward procedure and relatively good yields.

Q2: What is a typical reported yield for the synthesis of this compound?

A2: A reported yield for the synthesis of this compound is approximately 73% when the reaction is carried out under specific conditions, such as heating in ethanol with the presence of a condensing agent.

Q3: What are the key starting materials for this synthesis?

A3: The key starting materials are typically ethyl 4,4,4-trifluoroacetoacetate and urea. Variations of the β-ketoester can be used, but ethyl 4,4,4-trifluoroacetoacetate is a common choice due to the desired trifluoromethyl group at the 4-position of the pyrimidine ring.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting materials and the formation of the product.

Q5: What are the physical properties of this compound?

A5: this compound is typically a solid with a melting point in the range of 223-227 °C. It is a heterocyclic building block used in the synthesis of various pharmaceutical and agrochemical compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions to improve reaction outcomes.

Issue 1: Low Yield of this compound

Low yield is a frequent challenge in organic synthesis. The following table summarizes potential causes and recommended actions to enhance the yield of your reaction.

Potential Cause Recommended Action Expected Outcome
Incomplete Reaction - Increase the reaction time and continue to monitor via TLC. - Gradually increase the reaction temperature in small increments.Drive the reaction to completion, thus increasing the product yield.
Suboptimal Reaction Conditions - Experiment with different solvents (e.g., ethanol, isopropanol, or solvent-free conditions). - Vary the catalyst (e.g., HCl, H₂SO₄) and its concentration.Identify the optimal solvent and catalyst system for your specific setup, leading to a higher yield.
Moisture in Reagents or Glassware - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents and ensure reagents are dry.Prevent side reactions caused by water, which can consume reagents and reduce the yield.
Impure Starting Materials - Verify the purity of ethyl 4,4,4-trifluoroacetoacetate and urea. - Purify starting materials if necessary.Ensure that the reaction is not inhibited by impurities in the starting materials.
Issue 2: Formation of Side Products and Purification Challenges

The formation of side products can complicate the purification process and reduce the overall yield of the desired compound.

Potential Side Product/Impurity Identification Prevention and Purification
Unreacted Starting Materials Detected by TLC as spots corresponding to the starting materials.- Ensure the reaction goes to completion by optimizing reaction time and temperature. - Purify the crude product by recrystallization.
Polymeric Materials Formation of an insoluble, tar-like substance in the reaction vessel.- Avoid excessively high reaction temperatures. - Ensure efficient stirring to prevent localized overheating.
N-acylurea byproducts Can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.- Carefully control the reaction stoichiometry and catalyst. - Recrystallization is often the most effective method for removing N-acylurea impurities.[1]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol describes a standard procedure for the synthesis of this compound via the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate and urea.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Pyridine

  • Ethyl ether

Procedure:

  • In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, add 15.8g of pyridine and 42.0g of trifluoroacetic anhydride.

  • Cool the mixture to 10°C using an ice-water bath.

  • Slowly add a mixture of 14.9g of ethyl ether and 15.8g of pyridine to the reaction vessel.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 3 hours.

  • Add 25ml of water, 25ml of concentrated hydrochloric acid, 12.0g of urea, and 40ml of ethanol to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4 hours.

  • Cool the reaction solution to 5°C to induce crystallization.

  • Collect the resulting yellow crystals by filtration.

  • Wash the crystals with a suitable solvent and dry to obtain the final product.

Yield: This protocol has been reported to yield 24.0g of an intermediate, which upon further reaction and purification, can lead to a 73% yield of the desired product.

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G Synthesis Workflow A Reactant Mixing (Ethyl 4,4,4-trifluoroacetoacetate, Urea, Catalyst) B Cyclocondensation Reaction (Heating under Reflux) A->B Heat C Crystallization (Cooling) B->C Cool D Purification (Filtration and Washing) C->D Isolate E Final Product (this compound) D->E

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting low yield in the synthesis.

G Troubleshooting Low Yield A Low Yield Observed B Check Reaction Completion (TLC) A->B C Incomplete B->C No D Complete B->D Yes E Increase Time/Temp C->E F Check Purity of Starting Materials D->F G Impure F->G No H Pure F->H Yes I Purify/Use New Batch G->I J Optimize Conditions (Solvent/Catalyst) H->J

Caption: A logical flow for troubleshooting low product yield.

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the acid-catalyzed cyclocondensation reaction.

G Proposed Reaction Mechanism cluster_0 Activation of Urea cluster_1 Nucleophilic Attack cluster_2 Cyclization and Dehydration Urea Urea Activated_Urea Activated_Urea Urea->Activated_Urea H+ Intermediate1 Intermediate1 Activated_Urea->Intermediate1 + Ethyl 4,4,4-trifluoroacetoacetate Intermediate2 Intermediate2 Intermediate1->Intermediate2 - H2O Product This compound Intermediate2->Product - EtOH

Caption: Proposed mechanism for the formation of the pyrimidine ring.

References

Technical Support Center: Purification of 2-Hydroxy-4-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-Hydroxy-4-(trifluoromethyl)pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities largely depend on the synthetic route. A prevalent synthesis involves the condensation of ethyl 4,4,4-trifluoroacetoacetate with urea.[1] Potential impurities from this process include:

  • Unreacted Starting Materials: Ethyl 4,4,4-trifluoroacetoacetate and urea.

  • Byproducts: Self-condensation products of ethyl 4,4,4-trifluoroacetoacetate.

  • Isomeric Byproducts: Other pyrimidine-containing isomers formed during the cyclization reaction.

  • Residual Solvents: Solvents used in the synthesis and workup, such as ethanol or acetic acid.

Q2: My crude product is a solid. What is a suitable initial purification strategy?

A2: For solid crude products, recrystallization is often a good first approach due to its simplicity and scalability. If the product is highly impure, column chromatography may be necessary.

Q3: What are the known physical properties of this compound?

A3: Key physical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₅H₃F₃N₂O[2]
Molecular Weight164.09 g/mol [3]
Melting Point223-228 °C[2][3]
AppearanceWhite to light yellow solid[4]
SolubilitySoluble in Dimethylformamide (DMF)[2]

Q4: I am having trouble finding a suitable solvent for recrystallization. What should I do?

A4: this compound is known to be soluble in DMF.[2] For compounds with limited solubility, a mixed-solvent system or diffusion crystallization can be effective. A good starting point is to dissolve the compound in a small amount of a "good" solvent (like DMF) and then slowly add a miscible "bad" solvent (an anti-solvent) until the solution becomes cloudy. Suitable anti-solvents to try with DMF include water, diethyl ether, or hexane.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePotential CauseSuggested Solution
Product does not dissolve in hot solvent. The solvent is not polar enough.Try a more polar solvent. For pyrimidine derivatives, ethanol or a mixture of ethanol and water can be effective. Given its known solubility, DMF can also be used, followed by the addition of an anti-solvent.
Product "oils out" instead of crystallizing. The boiling point of the solvent is too high, or the solution is supersaturated.Add a small amount of additional hot solvent to dissolve the oil. If that fails, try a lower-boiling point solvent. Seeding the solution with a small crystal of pure product can also induce crystallization.
No crystals form upon cooling. The solution is not sufficiently saturated, or the product is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Try adding an anti-solvent. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.
Low recovery of purified product. The product is too soluble in the cold solvent.Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) before filtration. Minimize the amount of cold solvent used for washing the crystals.
Crystals are colored. Colored impurities are present.Consider a pre-treatment step with activated carbon before recrystallization. However, be aware that this may also adsorb some of your product.
Column Chromatography Troubleshooting
IssuePotential CauseSuggested Solution
Product does not move from the baseline. The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Product co-elutes with impurities. The polarity of the eluent is too high, or the stationary phase is not providing sufficient separation.Decrease the polarity of the eluent for better separation. If using silica gel, consider switching to a different stationary phase like alumina or a reverse-phase C18 silica.
Streaking or tailing of the product band. The compound is interacting too strongly with the stationary phase (e.g., acidic or basic sites on silica).Add a small amount of a modifier to the eluent. For example, for acidic compounds, adding a small amount of acetic acid can help. For basic compounds, adding a small amount of triethylamine may be beneficial.
Low recovery from the column. The product is irreversibly adsorbed onto the stationary phase.This can be an issue with highly polar compounds on silica gel. Consider using a less active stationary phase or a different purification technique like recrystallization.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 1:1 ethanol/water, followed by a small amount of cold water.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 hexane/ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry sample-adsorbed silica to the top of the column.

  • Elution: Begin eluting with the initial mobile phase, gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visual Guides

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude 2-Hydroxy-4- (trifluoromethyl)pyrimidine Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Purity_Check Purity Check (TLC, HPLC, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Purity_Check->Recrystallization Purity < 98% Pure_Product Pure Product Purity_Check->Pure_Product Purity ≥ 98%

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Impure Solid Recrystallization Attempt Recrystallization Start->Recrystallization Success Pure Crystals Obtained Recrystallization->Success Successful Failure Recrystallization Fails (oiling out, no crystals, low purity) Recrystallization->Failure Unsuccessful Final_Product Pure Product Success->Final_Product Chromatography Perform Column Chromatography Failure->Chromatography Chromatography->Success

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Hydroxy-4-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most widely used method is the cyclocondensation reaction of ethyl 4,4,4-trifluoroacetoacetate with urea. This reaction is a variation of the well-known Biginelli reaction.

Q2: What are the key starting materials for this synthesis?

The primary starting materials are ethyl 4,4,4-trifluoroacetoacetate and urea.

Q3: My reaction yield is consistently low. What are the potential causes?

Low yields can stem from several factors, including suboptimal reaction temperature, inadequate reaction time, poor quality of starting materials, or the presence of moisture. It is also possible that side reactions are consuming the reactants.

Q4: I am observing an unexpected side product in my reaction. What could it be?

In reactions of this type, which are analogous to the Biginelli reaction, a common side product can be a Hantzsch-type 1,4-dihydropyridine. This can occur if two equivalents of the β-ketoester (ethyl trifluoroacetoacetate) react with ammonia, which can be formed from the decomposition of urea at elevated temperatures.

Q5: How can I purify the final product?

The crude product, which often precipitates from the reaction mixture upon cooling, can be purified by recrystallization. Ethanol is a commonly used solvent for this purpose.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation - Reaction temperature is too low.- Reaction time is insufficient.- Poor quality or decomposition of urea.- Inadequate mixing of reactants.- Ensure the reaction is heated to reflux.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.- Use high-purity, dry urea.- Ensure efficient stirring throughout the reaction.
Low Yield - Incomplete reaction.- Formation of side products.- Product loss during workup and purification.- Increase the reaction time and monitor by TLC.- Optimize the reaction temperature; excessively high temperatures can promote side reactions.- During filtration, wash the crude product with a minimal amount of cold solvent to avoid dissolving the desired product.
Formation of a Yellow, Fluorescent Byproduct - This is likely a Hantzsch-type 1,4-dihydropyridine byproduct.- Lowering the reaction temperature can disfavor the Hantzsch pathway.- Consider the order of addition of reactants; in some cases, adding urea last can minimize its decomposition to ammonia.[1]
Difficulty in Product Isolation/Precipitation - The product may be too soluble in the reaction solvent at room temperature.- After cooling the reaction to room temperature, place it in an ice bath to further decrease the solubility of the product and induce precipitation.- If precipitation is still not sufficient, a portion of the solvent can be removed under reduced pressure.
Product is Impure After Initial Filtration - Occlusion of starting materials or byproducts in the precipitated solid.- Recrystallization from a suitable solvent, such as ethanol, is crucial for obtaining a pure product. Ensure the crude product is fully dissolved in the minimum amount of hot solvent and allowed to cool slowly for effective purification.

Experimental Protocols

Synthesis of this compound

This protocol is based on the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate and urea.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Urea

  • Ethanol

  • Concentrated Sulfuric Acid (catalytic amount)

  • Pyridine (optional, as a base)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 4,4,4-trifluoroacetoacetate and urea in ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-8 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to promote precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove soluble impurities.

  • Dry the solid to obtain the crude this compound.

  • For further purification, recrystallize the crude product from ethanol.

Data Presentation

Parameter Value Reference
Typical Yield 73%
Melting Point 223-227 °C[2]
Appearance Yellow crystals
Molecular Formula C₅H₃F₃N₂O[2]
Molecular Weight 164.09 g/mol [2]

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Ethyl_trifluoroacetoacetate Ethyl 4,4,4-trifluoroacetoacetate Cyclocondensation Cyclocondensation Ethyl_trifluoroacetoacetate->Cyclocondensation Urea Urea Urea->Cyclocondensation Product This compound Cyclocondensation->Product Ethanol, Reflux

Caption: Synthetic route to this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temperature, Time) Start->Check_Conditions Check_Moisture Ensure Anhydrous Conditions Check_Purity->Check_Moisture Pure Monitor_TLC Monitor Reaction by TLC Check_Conditions->Monitor_TLC Optimize_Temp Optimize Temperature Monitor_TLC->Optimize_Temp Incomplete Reaction Optimize_Time Increase Reaction Time Monitor_TLC->Optimize_Time Incomplete Reaction Recrystallize Purify by Recrystallization Optimize_Temp->Recrystallize Optimize_Time->Recrystallize Check_Moisture->Recrystallize Dry

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Synthesis of Trifluoromethylated Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions during the synthesis of trifluoromethylated pyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of trifluoromethylated pyrimidines?

A1: Common side reactions include:

  • Hydrolysis of the trifluoromethyl group: The -CF3 group can be susceptible to hydrolysis under certain conditions, leading to the formation of a carboxylic acid group.

  • Incomplete cyclization: In multi-component reactions like the Biginelli synthesis, intermediates may fail to cyclize, resulting in linear ureides or other open-chain byproducts.

  • Formation of regioisomers: When the pyrimidine ring has multiple reactive sites, trifluoromethylation can occur at undesired positions, leading to a mixture of isomers.

  • Over-reaction: In some cases, multiple trifluoromethyl groups may be added to the pyrimidine ring, or other functional groups on the starting material may react.

  • Side reactions of reagents: Trifluoromethylating reagents, such as the Ruppert-Prakash reagent (TMSCF3), can participate in side reactions like the formation of fluoroform.[1]

Q2: How does the choice of trifluoromethylating agent affect the types of side reactions?

A2: The choice of reagent is critical. For example:

  • Ruppert-Prakash Reagent (TMSCF₃): This nucleophilic trifluoromethylating agent requires an initiator. Side reactions can include the formation of fluoroform if protic impurities are present.[1]

  • Togni's Reagents: These are electrophilic trifluoromethylating reagents. They can be activated by Lewis or Brønsted acids, but this can sometimes lead to side reactions with the solvent or other nucleophiles present in the reaction mixture.[2] TEMPO, often used as a radical scavenger to probe reaction mechanisms, can itself be trifluoromethylated by Togni's reagent, complicating mechanistic studies.[3]

  • Langlois' Reagent (CF₃SO₂Na): This reagent generates a CF₃ radical. Side reactions can be influenced by the presence of radical initiators or scavengers.

Q3: Can the solvent choice influence the formation of side products?

A3: Absolutely. The solvent can affect reactant solubility, reaction rates, and even the equilibrium between tautomers of starting materials, which in turn can influence the product and byproduct distribution. For instance, in the Biginelli reaction, the diketo-enol tautomerization of the dicarbonyl reactant, which is influenced by the solvent, can dictate the reaction yield.[4][5] Highly polar and highly non-polar solvents can sometimes lead to lower yields.[4]

Troubleshooting Guides

Issue 1: Low Yield and Formation of Byproducts in Biginelli-type Reactions

Q: I am attempting a Biginelli-type reaction with ethyl trifluoroacetoacetate to synthesize a trifluoromethylated dihydropyrimidinone, but I'm getting a low yield and multiple spots on my TLC. What are the likely side products and how can I minimize them?

A: Low yields in this reaction are often due to incomplete cyclization or side reactions of the starting materials.

Potential Side Products:

  • Knoevenagel Condensation Product: The aldehyde and ethyl trifluoroacetoacetate can react to form an α,β-unsaturated dicarbonyl compound.

  • Self-Condensation of Ethyl Trifluoroacetoacetate: This can occur under basic conditions.

  • Linear Ureides: Incomplete cyclization can lead to the formation of open-chain intermediates.

Troubleshooting Steps:

  • Optimize Catalyst: The choice and amount of catalyst are crucial. While strong acids can be effective, they can also promote side reactions. Consider using a milder Lewis acid or a Brønsted acid like trifluoroacetic acid (TFA).[3]

  • Control Temperature: Higher temperatures can sometimes favor byproduct formation. Try running the reaction at a lower temperature for a longer period.

  • Solvent Selection: The solvent can influence the reaction outcome. Acetonitrile is often a good choice for the Biginelli reaction.[6]

  • Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of urea or thiourea is often used to drive the reaction to completion.

Issue 2: Poor Regioselectivity in Direct Trifluoromethylation

Q: I am trying to directly trifluoromethylate a substituted pyrimidine, but I am getting a mixture of regioisomers. How can I improve the selectivity?

A: Regioselectivity in direct trifluoromethylation is a common challenge and is influenced by the electronic and steric properties of the substituents on the pyrimidine ring, as well as the reaction conditions.

Troubleshooting Steps:

  • Choice of Reagent: The selectivity can be highly dependent on the trifluoromethylating agent. Consider screening different electrophilic and nucleophilic reagents.

  • Temperature Control: Lowering the reaction temperature can sometimes enhance the kinetic control of the reaction, favoring the formation of one regioisomer over the other.

  • Protecting Groups: If your pyrimidine has multiple reactive sites, consider using protecting groups to block certain positions and direct the trifluoromethylation to the desired site.

  • Alternative Synthetic Strategy: If direct trifluoromethylation remains unselective, consider a convergent synthesis where the trifluoromethyl group is introduced on a precursor before the pyrimidine ring is formed.[2]

Issue 3: Hydrolysis of the Trifluoromethyl Group

Q: My final trifluoromethylated pyrimidine product appears to be degrading over time or during workup, and I suspect hydrolysis of the -CF3 group. How can I prevent this?

A: The trifluoromethyl group can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, converting it to a carboxylic acid.

Troubleshooting Steps:

  • Neutral Workup: During the reaction workup, avoid strongly acidic or basic aqueous solutions. Use a mild buffer to neutralize the reaction mixture.

  • Anhydrous Conditions: Ensure that the reaction and workup are performed under anhydrous conditions to the extent possible, as water is required for hydrolysis.

  • Purification Method: When purifying the product by chromatography, use neutral solvents and silica gel. Basic or acidic additives to the eluent could promote hydrolysis on the column.

  • Storage: Store the purified product in a cool, dry, and dark place to minimize degradation over time.

Quantitative Data

Table 1: Effect of Solvent on the Yield of a Biginelli Reaction [6][7]

SolventDielectric Constant (ε)Yield (%)
Acetonitrile37.595
Ethanol24.595
Tetrahydrofuran (THF)7.582
Toluene2.470
Water80.1Low

Note: Yields are representative and can vary based on specific substrates and catalysts.

Table 2: Representative Yields of Trifluoromethylated Pyrimidine Derivatives [8]

ProductSynthetic StepYield (%)
3-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)anilineNucleophilic aromatic substitution62.5
4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)anilineNucleophilic aromatic substitution70.6
N-(3-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)acetamideAmide coupling55.2
N-(4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)pivalamideAmide coupling60.8

Experimental Protocols

Protocol 1: One-Pot, Three-Component Synthesis of a 4-(Trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one

This protocol is adapted from a typical Biginelli reaction using ethyl trifluoroacetoacetate.

Materials:

  • Aldehyde (10 mmol)

  • Ethyl trifluoroacetoacetate (10 mmol)

  • Urea (15 mmol)

  • Trifluoroacetic acid (TFA) (0.4 mmol)

  • Acetonitrile (20 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde, ethyl trifluoroacetoacetate, and urea.

  • Add acetonitrile, followed by the catalytic amount of TFA.

  • Heat the reaction mixture to 70 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 30-60 minutes), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with a small amount of cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: Trifluoromethylation using Ruppert-Prakash Reagent (Illustrative)

This protocol provides a general procedure for the trifluoromethylation of an electrophilic pyrimidine precursor.

Materials:

  • Pyrimidine substrate (e.g., an aldehyde or imine derivative) (1 mmol)

  • Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 mmol)

  • Tetrabutylammonium fluoride (TBAF), 1M in THF (0.1 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrimidine substrate and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the TMSCF₃ reagent to the stirred solution.

  • Add the TBAF solution dropwise to initiate the reaction.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Aldehyde Aldehyde OnePot One-Pot Reaction (Solvent, Catalyst, Heat) Aldehyde->OnePot Ketoester Ethyl Trifluoroacetoacetate Ketoester->OnePot Urea Urea Urea->OnePot Workup Aqueous Workup OnePot->Workup Purification Purification (Filtration/Chromatography) Workup->Purification Product Trifluoromethylated Pyrimidine Purification->Product

Biginelli Reaction Workflow

troubleshooting_guide cluster_byproducts Byproduct Analysis cluster_solutions Potential Solutions Start Low Yield of Trifluoromethylated Pyrimidine IncompleteCyclization Incomplete Cyclization Start->IncompleteCyclization Regioisomers Regioisomers Formed Start->Regioisomers Hydrolysis Hydrolysis of -CF3 Start->Hydrolysis OptimizeCatalyst Optimize Catalyst/ Reaction Time IncompleteCyclization->OptimizeCatalyst LowerTemp Lower Reaction Temperature Regioisomers->LowerTemp ProtectingGroups Use Protecting Groups/ Change Strategy Regioisomers->ProtectingGroups NeutralWorkup Use Neutral Workup/ Anhydrous Conditions Hydrolysis->NeutralWorkup

Troubleshooting Logic Tree

References

byproduct formation in the synthesis of 4-(trifluoromethyl)-2-pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(trifluoromethyl)-2-pyrimidinol. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route to 4-(trifluoromethyl)-2-pyrimidinol?

The most common and practical synthetic route is a two-step process. It begins with a Biginelli-type condensation reaction involving ethyl 4,4,4-trifluoroacetoacetate and urea in the presence of an acid catalyst to form the intermediate 4-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one. This intermediate is then oxidized to yield the final product, 4-(trifluoromethyl)-2-pyrimidinol.

Q2: What are the typical catalysts used for the initial Biginelli-type reaction?

Brønsted acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), and Lewis acids like ytterbium triflate (Yb(OTf)₃) or indium chloride (InCl₃) are commonly employed to catalyze the cyclocondensation reaction. The choice of catalyst can influence reaction time and yield.

Q3: My Biginelli-type reaction is sluggish or not going to completion. What are the possible causes?

Several factors can contribute to an incomplete reaction:

  • Insufficient acid catalysis: The catalyst concentration may be too low to effectively promote the reaction.

  • Low reaction temperature: The reaction may require heating to proceed at a reasonable rate.

  • Poor quality reagents: Ensure that the ethyl 4,4,4-trifluoroacetoacetate and urea are of high purity.

  • Solvent effects: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol are commonly used.

Q4: I am observing a significant amount of a stable intermediate and not the desired dihydropyrimidinone. What is this intermediate?

With trifluoromethyl β-ketoesters, the formation of a stable 4-hydroxy-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate intermediate is a known possibility. This intermediate may require a separate dehydration step, often facilitated by stronger acidic conditions or heat, to convert it to the dihydropyrimidinone.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 4-(trifluoromethyl)-2-pyrimidinol and provides potential solutions.

Issue 1: Low Yield of 4-(Trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one (Intermediate)
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Increase the reaction time or temperature if the reaction has stalled.
Suboptimal Catalyst - Experiment with different Brønsted or Lewis acid catalysts. - Increase the catalyst loading incrementally.
Formation of Side Products - Analyze the crude reaction mixture by HPLC or LC-MS to identify major byproducts. - Adjust reaction conditions (e.g., temperature, reaction time, order of reagent addition) to minimize side reactions.
Reagent Quality - Use freshly opened or purified reagents. Ethyl 4,4,4-trifluoroacetoacetate can degrade over time.
Issue 2: Identification of Byproducts in the Biginelli-type Reaction

Several byproducts can form during the initial condensation step. Below is a table summarizing potential byproducts and their likely origin.

Byproduct Origin Mitigation Strategy
4-Hydroxy-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylateIncomplete dehydration of the initial cyclized intermediate.Increase acid catalyst concentration or reaction temperature.
Knoevenagel Condensation ProductReaction between an aldehyde (if used) and ethyl 4,4,4-trifluoroacetoacetate.Control the stoichiometry of reactants carefully. Add the aldehyde slowly to the reaction mixture.
Michael AdductIncomplete cyclization of the intermediate formed after the addition of the enolate to the iminium ion.Optimize reaction conditions to favor the intramolecular cyclization step.
Unreacted Starting MaterialsIncomplete reaction.Increase reaction time, temperature, or catalyst concentration.
Issue 3: Low Yield or Incomplete Conversion during the Oxidation of Dihydropyrimidinone to Pyrimidinol
Potential Cause Troubleshooting Steps
Ineffective Oxidizing Agent - Screen different oxidizing agents such as copper(II) salts with a co-oxidant (e.g., tert-butyl hydroperoxide), potassium persulfate, or ceric ammonium nitrate (CAN).[1] - Optimize the stoichiometry of the oxidizing agent.
Reaction Conditions - Adjust the reaction temperature and time. Some oxidations may require elevated temperatures.
Byproduct Formation - Analyze the reaction mixture for byproducts. Over-oxidation or side reactions with the oxidizing agent can occur. - Modify the work-up procedure to minimize product degradation.

Experimental Protocols

Protocol 1: Synthesis of 4-(Trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one (Intermediate)

This protocol is a general guideline for a Biginelli-type reaction.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • Acid Catalyst (e.g., HCl, 10 mol%)

  • Ethanol (solvent)

Procedure:

  • To a round-bottom flask, add ethyl 4,4,4-trifluoroacetoacetate, urea, and ethanol.

  • Stir the mixture at room temperature to dissolve the solids.

  • Add the acid catalyst to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 2: Oxidation of 4-(Trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one to 4-(Trifluoromethyl)-2-pyrimidinol

This protocol provides a general method for the aromatization of the dihydropyrimidine intermediate.

Materials:

  • 4-(Trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one (1.0 eq)

  • Oxidizing Agent (e.g., Copper(II) chloride (0.1 eq) and tert-butyl hydroperoxide (2.0 eq))

  • Acetonitrile (solvent)

Procedure:

  • In a round-bottom flask, dissolve the 4-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one in acetonitrile.

  • Add the copper(II) chloride catalyst.

  • Add the tert-butyl hydroperoxide dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a reducing agent solution (e.g., sodium sulfite).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 4-(trifluoromethyl)-2-pyrimidinol.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the synthesis and potential pitfalls, the following diagrams illustrate the reaction pathway and a troubleshooting workflow.

Synthesis_Pathway Reactants Ethyl 4,4,4-trifluoroacetoacetate + Urea Intermediate 4-(Trifluoromethyl)-3,4- dihydropyrimidin-2(1H)-one Reactants->Intermediate Biginelli-type Condensation Product 4-(Trifluoromethyl)-2-pyrimidinol Intermediate->Product Oxidation

Caption: Synthetic pathway for 4-(trifluoromethyl)-2-pyrimidinol.

Troubleshooting_Workflow Start Low Yield or Impurities Detected Step1 Analyze Crude Mixture (TLC, HPLC, LC-MS) Start->Step1 Decision1 Major Impurity Identified? Step1->Decision1 Step2a Incomplete Reaction: - Increase reaction time/temp - Add more catalyst Decision1->Step2a No Step2b Byproduct Formation: - Adjust stoichiometry - Change catalyst/solvent Decision1->Step2b Yes Step3 Optimize Purification (Recrystallization, Chromatography) Step2a->Step3 Step2b->Step3 End Pure Product Obtained Step3->End Byproduct_Formation MainReaction Biginelli-type Reaction Byproduct1 Dihydropyrimidinone (Incomplete Oxidation) MainReaction->Byproduct1 Side Reaction Byproduct2 Hexahydropyrimidine (Incomplete Dehydration) MainReaction->Byproduct2 Side Reaction Byproduct3 Knoevenagel Product MainReaction->Byproduct3 Side Reaction Byproduct4 Michael Adduct MainReaction->Byproduct4 Side Reaction

References

Technical Support Center: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most widely used and scalable method is the acid-catalyzed cyclocondensation reaction of ethyl 4,4,4-trifluoroacetoacetate with urea. This reaction is a variation of the Biginelli reaction and provides a straightforward route to the desired pyrimidine ring structure.[1][2]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The primary starting materials are ethyl 4,4,4-trifluoroacetoacetate and urea. An acid catalyst, such as hydrochloric acid or a Lewis acid, is typically required. Ethanol is a commonly used solvent for this reaction.[1][3]

Q3: I am observing a low yield for my reaction. What are the potential causes and how can I improve it?

A3: Low yields are a common challenge in Biginelli-type reactions.[3][4] Several factors could be responsible:

  • Inefficient Catalysis: The choice and amount of acid catalyst are critical. While strong acids like HCl are effective, they can sometimes lead to side reactions. Experimenting with milder Lewis acids may improve yields.

  • Suboptimal Temperature: The reaction temperature significantly influences the reaction rate and yield. The ideal temperature may vary depending on the scale and specific conditions, often requiring optimization.

  • Incorrect Stoichiometry: The molar ratio of the reactants is important. A slight excess of urea is often used to drive the reaction to completion.[1]

  • Reaction Time: Ensure the reaction has been allowed to proceed to completion by monitoring its progress using an appropriate technique like Thin Layer Chromatography (TLC).[1]

Q4: What are the common byproducts or impurities I should be aware of?

A4: In cyclocondensation reactions, potential impurities can arise from side reactions of the starting materials or intermediates. These may include unreacted starting materials, self-condensation products of ethyl 4,4,4-trifluoroacetoacetate, or incompletely cyclized intermediates. Proper purification, such as recrystallization, is crucial to remove these impurities.[1]

Q5: How can I purify the final product, this compound?

A5: The product often precipitates out of the reaction mixture upon cooling.[1] The crude product can then be collected by filtration and washed with a cold solvent, such as ethanol, to remove soluble impurities. For higher purity, recrystallization from a suitable solvent is recommended.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalystUse fresh, high-purity acid catalyst. Consider switching to a different catalyst (e.g., from a protic acid to a Lewis acid).
Low reaction temperatureGradually increase the reaction temperature and monitor the progress by TLC. Refluxing in ethanol is a common condition.[1]
Insufficient reaction timeContinue the reaction for a longer duration, monitoring for the disappearance of starting materials.
Formation of a Sticky or Oily Product Presence of impurities or byproductsTry to precipitate the product by adding a non-polar co-solvent or by cooling the reaction mixture to a lower temperature. Purify the crude product by column chromatography if recrystallization is ineffective.
Incomplete reactionEnsure the reaction has gone to completion. Re-run the reaction with optimized conditions (temperature, time, catalyst).
Difficulty in Isolating the Product High solubility of the product in the reaction solventCool the reaction mixture in an ice bath to maximize precipitation.[1] If the product is still soluble, carefully remove the solvent under reduced pressure and attempt recrystallization from a different solvent system.
Product is Contaminated with Starting Materials Incomplete reaction or incorrect stoichiometryUse a slight excess of urea to ensure complete consumption of the ethyl 4,4,4-trifluoroacetoacetate.[1] Optimize reaction time and temperature. Wash the filtered product thoroughly with cold solvent.

Experimental Protocol: Synthesis of this compound

This protocol describes a general lab-scale synthesis. For scale-up, careful optimization of each step is required.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Urea

  • Ethanol (anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium ethoxide (alternative basic catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve urea (1.1 equivalents) in anhydrous ethanol.

  • To this solution, add ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent).

  • Slowly add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature, and then further cool in an ice bath to facilitate product precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.

  • Dry the product under vacuum to obtain crude this compound.

  • For further purification, recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture.

Quantitative Data for Synthesis

Parameter Lab Scale (1-10 g) Pilot Scale (100-500 g) Key Considerations for Scale-Up
Ethyl 4,4,4-trifluoroacetoacetate 1.0 eq1.0 eqEnsure high purity of starting material.
Urea 1.1 - 1.2 eq1.1 - 1.2 eqA slight excess helps drive the reaction to completion.
Catalyst (HCl) 0.1 eq0.05 - 0.1 eqCatalyst loading may need to be optimized for larger volumes.
Solvent (Ethanol) 5-10 mL / g of limiting reagent4-8 mL / g of limiting reagentSolvent volume may be reduced for better throughput, but ensure adequate mixing.
Temperature Reflux (approx. 78 °C)Reflux (approx. 78 °C)Ensure efficient heat transfer and temperature control in a larger reactor.
Reaction Time 4 - 8 hours6 - 12 hoursReaction times may increase with scale; monitor by in-process controls (e.g., HPLC).
Typical Yield 70 - 85%65 - 80%Yields may be slightly lower on a larger scale due to handling and transfer losses.

Visualizations

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification urea Dissolve Urea in Ethanol etfa Add Ethyl 4,4,4-trifluoroacetoacetate urea->etfa catalyst Add Catalyst (HCl) etfa->catalyst reflux Heat to Reflux (4-6h) catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature & Ice Bath monitor->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry recrystallize Recrystallize (Optional) dry->recrystallize product This compound dry->product recrystallize->product troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or No Product cause1 Catalyst Issue start->cause1 cause2 Temperature Too Low start->cause2 cause3 Incorrect Stoichiometry start->cause3 cause4 Insufficient Time start->cause4 sol1 Use Fresh/Different Catalyst cause1->sol1 sol2 Increase Temperature cause2->sol2 sol3 Adjust Reagent Ratios cause3->sol3 sol4 Increase Reaction Time cause4->sol4

References

Technical Support Center: Purity Assessment of 2-Hydroxy-4-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical assessment of 2-Hydroxy-4-(trifluoromethyl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purity analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

A1: The most common and effective methods for purity assessment of this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), and quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F-qNMR) spectroscopy. LC-MS/MS is also a powerful tool for identifying and characterizing impurities.

Q2: What is a typical purity specification for commercially available this compound?

A2: Commercially available this compound typically has a purity of ≥97%.[1] However, for pharmaceutical applications, a higher purity (e.g., ≥99.5%) may be required.

Q3: What are the potential impurities I might encounter?

A3: Potential impurities can originate from the synthesis process or degradation. Synthesis-related impurities may include unreacted starting materials, intermediates, and byproducts from side reactions. Degradation products can form under stress conditions like acid or base hydrolysis, oxidation, and photolysis.[2][3][4] For a more detailed look at potential impurities, refer to the Troubleshooting Guide section.

Q4: How can I identify unknown peaks in my chromatogram?

A4: Identifying unknown peaks typically requires hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6][7][8][9] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of the impurity. Further structural elucidation can be achieved using techniques like tandem mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques used in the purity assessment of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the quantitative determination of purity and the separation of non-volatile impurities.

Table 1: HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 min, hold at 95% B for 5 min, return to 5% B and equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in 50:50 Acetonitrile:Water
Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for assessing the purity of this compound and for detecting volatile impurities.

Table 2: GC-FID Method Parameters

ParameterValue
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Detector Temperature 300 °C
Oven Program Start at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Injection Mode Split (20:1)
Injection Volume 1 µL
Sample Preparation 1 mg/mL in Methanol
Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F-qNMR)

This method provides an absolute quantification of the analyte without the need for a reference standard of the compound itself, by using an internal standard with a known concentration and purity.

Table 3: ¹⁹F-qNMR Method Parameters

ParameterValue
Spectrometer 400 MHz or higher
Solvent DMSO-d₆
Internal Standard 1,4-Difluorobenzene (of known purity)
Pulse Sequence 90° pulse
Relaxation Delay (d1) 60 seconds (or 5 x T₁ of the slowest relaxing nucleus)
Number of Scans 32 or more for good signal-to-noise
Data Processing Apply baseline correction and integrate the signals of the analyte and internal standard.

Troubleshooting Guides

HPLC Troubleshooting

Issue 1: Asymmetric or Tailing Peaks

  • Possible Cause: Secondary interactions between the analyte and the stationary phase.

  • Solution:

    • Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic state. For this compound, which is weakly acidic, a mobile phase with a low pH (e.g., using 0.1% formic acid) is recommended.

    • Consider a different column chemistry, such as one with end-capping.

Issue 2: Ghost Peaks

  • Possible Cause: Contamination in the mobile phase, injection system, or carryover from a previous injection.

  • Solution:

    • Use high-purity solvents and freshly prepared mobile phases.

    • Implement a needle wash step in the autosampler method.

    • Inject a blank solvent run to confirm the source of the ghost peak.

Issue 3: Drifting Retention Times

  • Possible Cause: Inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations.

  • Solution:

    • Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

    • Use a column oven to maintain a constant temperature.

    • Premix the mobile phase to avoid proportioning valve variability.

Issue 4: Unexpected Peaks

  • Possible Cause: Presence of impurities from synthesis or degradation.

  • Solution:

    • Synthesis-Related Impurities:

      • Unreacted starting materials.

      • Isomers (e.g., 4-Hydroxy-2-(trifluoromethyl)pyrimidine).[10]

      • Byproducts from side reactions.

    • Degradation Products:

      • Perform forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to intentionally generate degradation products and confirm their retention times.[2][3][4][11][12]

      • Use LC-MS to identify the mass of the unknown peaks and propose potential structures.[5][7][8][9]

GC-FID Troubleshooting

Issue 1: Broad Peaks

  • Possible Cause: The compound may be too polar for the column, or there may be issues with the injection technique.

  • Solution:

    • Consider derivatization of the hydroxyl group to increase volatility and improve peak shape.

    • Optimize the injection port temperature and flow rates.

Issue 2: No Peak or Very Small Peak

  • Possible Cause: The compound may be degrading in the hot injector or is not volatile enough under the current conditions.

  • Solution:

    • Lower the inlet temperature to prevent thermal degradation.

    • Ensure the oven temperature program is suitable for eluting the compound.

¹⁹F-qNMR Troubleshooting

Issue 1: Inaccurate Quantification

  • Possible Cause: Incomplete relaxation of the nuclei, leading to signal intensity variations.

  • Solution:

    • Ensure the relaxation delay (d1) is sufficiently long, at least 5 times the longitudinal relaxation time (T₁) of the slowest relaxing fluorine nucleus in both the analyte and the internal standard.[13]

    • Use a 90° pulse angle for quantitative measurements.[14]

Issue 2: Broad or Distorted Signal

  • Possible Cause: Poor shimming of the magnetic field or sample precipitation.

  • Solution:

    • Re-shim the spectrometer before acquiring data.

    • Ensure the sample is fully dissolved in the NMR solvent. The solubility of this compound is good in DMF and DMSO.[15]

Visualizations

Experimental Workflow for Purity Analysis

G Figure 1. General workflow for the purity assessment of this compound. cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis cluster_report Reporting prep Weigh and dissolve sample hplc RP-HPLC prep->hplc gc GC-FID prep->gc nmr ¹⁹F-qNMR prep->nmr purity Calculate Purity (%) hplc->purity gc->purity nmr->purity impurities Identify & Quantify Impurities purity->impurities report Generate Certificate of Analysis impurities->report

Caption: General workflow for purity assessment.

Troubleshooting Logic for Unexpected HPLC Peaks

G Figure 2. Decision tree for troubleshooting unexpected peaks in an HPLC chromatogram. cluster_source Identify Source cluster_action_contam Corrective Action (Contamination) cluster_action_impurity Further Investigation (Impurity) start Unexpected Peak Observed check_blank Inject a blank solvent run start->check_blank peak_present Is the peak present in the blank? check_blank->peak_present contamination Source is likely contamination (solvent, system, vial) peak_present->contamination Yes impurity Peak is likely a sample impurity peak_present->impurity No clean_system Clean injection port Use fresh, high-purity solvents contamination->clean_system lcms Perform LC-MS analysis for mass identification impurity->lcms forced_degradation Run forced degradation studies lcms->forced_degradation characterize Characterize and quantify the impurity forced_degradation->characterize

Caption: Troubleshooting unexpected HPLC peaks.

References

managing exothermic reactions in 2-Hydroxy-4-(trifluoromethyl)pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the exothermic reactions encountered during the synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the safe and efficient execution of your experiments.

Troubleshooting Guide: Managing Exothermic Events

Unexpected temperature increases are a primary concern in the synthesis of this compound. The following table outlines potential issues, their causes, and recommended solutions.

Issue Potential Causes Solutions
Rapid, Uncontrolled Temperature Spike During Reaction - Addition of reagents is too fast.- Inadequate cooling capacity.- Incorrect solvent volume (reaction too concentrated).- Poor agitation leading to localized hot spots.- Immediately stop the addition of reagents.- Increase the efficiency of the cooling system (e.g., lower coolant temperature).- If the temperature continues to rise, prepare an emergency cooling bath (e.g., ice/salt).- Ensure vigorous stirring to improve heat dissipation.
Delayed Exotherm ("Runaway" Reaction) - Accumulation of unreacted reagents due to low initial temperature.- Induction period for the reaction.- Add reagents at a rate that allows for immediate and controlled reaction.- Maintain a consistent reaction temperature; avoid letting the temperature drop too low during addition.- For scale-up, consider using a semi-batch process where one reactant is added continuously.
Excessive Pressure Build-up in a Sealed Vessel - Uncontrolled exotherm leading to solvent boiling.- Gaseous byproduct formation at elevated temperatures.- Immediately vent the reactor to a safe, ventilated area if pressure exceeds the vessel's limits.- Implement emergency cooling procedures.- Re-evaluate the reaction parameters to maintain a lower temperature.
Inconsistent Product Yield or Purity - Poor temperature control leading to side reactions or product decomposition.- Maintain a stable and controlled reaction temperature throughout the synthesis.- Optimize the rate of reagent addition to prevent temperature fluctuations.- Use reaction calorimetry to understand the heat flow profile and identify optimal temperature ranges.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary exothermic step in the synthesis of this compound?

The primary exothermic event is the cyclocondensation reaction between a trifluoromethyl-containing precursor, such as ethyl trifluoroacetoacetate, and a nucleophile like urea or guanidine. This reaction releases a significant amount of heat and requires careful temperature management to prevent a runaway reaction.

Q2: How can I quantitatively assess the thermal risk of my reaction?

Reaction calorimetry (RC) is the recommended method for assessing thermal risk.[1] It provides crucial data such as the heat of reaction, adiabatic temperature rise, and the maximum temperature of the synthesis reaction (MTSR). This information is vital for safe scale-up.[1] Differential Scanning Calorimetry (DSC) can also be used to determine the onset temperature of decomposition for the reactants and products.

Q3: What are the key safety precautions to take before starting the synthesis?

Before beginning the synthesis, a thorough risk assessment is critical. This should include a review of the safety data sheets (SDS) for all reagents, an understanding of the potential for exothermic reactions, and having a clear plan for emergency shutdown and cooling. Ensure that the reaction is conducted in a well-ventilated fume hood and that appropriate personal protective equipment (PPE), such as safety glasses, lab coat, and gloves, is worn.

Q4: Can this reaction be performed in a sealed vessel?

Given the potential for a significant exotherm and possible gas evolution, performing this reaction in a sealed vessel is not recommended without proper pressure relief and monitoring systems. An open or vented system is generally safer for laboratory-scale synthesis.

Q5: What are the best practices for quenching the reaction?

Quenching should be performed carefully to avoid a secondary exotherm. The reaction mixture should be cooled to a low temperature (e.g., 0-5 °C) before slowly adding the quenching agent (e.g., water or a dilute acid) with vigorous stirring.

Quantitative Data on a Representative Exothermic Pyrimidine Synthesis

The following table provides representative (hypothetical) reaction calorimetry data for a similar exothermic pyrimidine synthesis. Actual values will vary depending on specific reactants, concentrations, and solvents. It is essential to determine this data experimentally for your specific process.

Parameter Value Significance
Heat of Reaction (ΔHrxn) -120 to -180 kJ/molIndicates a significant exothermic reaction requiring active cooling.
Adiabatic Temperature Rise (ΔTad) 80 - 120 °CThe theoretical temperature increase in a perfectly insulated system. A high value indicates a high risk of thermal runaway.
Specific Heat of Reaction Mixture (Cp) ~2.3 J/g·KUsed in the calculation of temperature rise from the heat of reaction.
Onset Temperature of Decomposition (TD24) >180 °CThe temperature at which the product or reaction mixture begins to decompose. The reaction temperature must be kept well below this value.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound, with a focus on managing the exothermic reaction.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Urea

  • Sodium ethoxide solution in ethanol

  • Ethanol

  • Hydrochloric acid (for neutralization)

  • Jacketed lab reactor with overhead stirrer, thermocouple, condenser, and addition funnel

  • Circulating bath for cooling

Procedure:

  • Reactor Setup: Assemble a clean, dry jacketed reactor. Connect the reactor jacket to a circulating bath set to 0 °C.

  • Initial Charge: Charge the reactor with a solution of sodium ethoxide in ethanol.

  • Reagent Preparation: In a separate vessel, dissolve urea in ethanol. In the addition funnel, place the ethyl 4,4,4-trifluoroacetoacetate.

  • Controlled Addition: Begin vigorous stirring of the sodium ethoxide solution. Slowly add the ethyl 4,4,4-trifluoroacetoacetate from the addition funnel, maintaining the internal temperature below 10 °C. The addition rate should be adjusted to prevent a rapid temperature increase.

  • Second Addition: Once the addition of ethyl 4,4,4-trifluoroacetoacetate is complete, slowly add the urea solution, again ensuring the temperature remains below 15 °C.

  • Reaction: After the additions are complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture to 0-5 °C. Slowly neutralize the mixture with hydrochloric acid, monitoring the temperature closely.

  • Isolation: The product can be isolated by filtration and purified by recrystallization.

Visualizations

experimental_workflow Experimental Workflow for Managing Exothermic Synthesis A Reactor Setup (Jacketed Reactor, 0 °C) B Initial Charge (Sodium Ethoxide in Ethanol) A->B C Controlled Addition 1 (Ethyl Trifluoroacetoacetate) Maintain T < 10 °C B->C D Controlled Addition 2 (Urea Solution) Maintain T < 15 °C C->D E Reaction (Warm to RT, Stir 12-24h) D->E F Work-up (Cool to 0-5 °C, Neutralize) E->F G Isolation (Filtration, Recrystallization) F->G

Caption: Workflow for the controlled synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Exothermic Events Start Uncontrolled Temperature Increase? StopAddition Stop Reagent Addition Start->StopAddition Yes ResumeSlowly Resume Addition at Slower Rate Start->ResumeSlowly No IncreaseCooling Maximize Cooling StopAddition->IncreaseCooling CheckAgitation Ensure Vigorous Stirring IncreaseCooling->CheckAgitation TempControlled Temperature Stabilized? CheckAgitation->TempControlled TempControlled->ResumeSlowly Yes Emergency Emergency Shutdown/ Evacuation TempControlled->Emergency No

Caption: Decision-making flowchart for managing a temperature excursion during synthesis.

References

Validation & Comparative

Unlocking the Potential: A Comparative Guide to the Biological Activity of 2-Hydroxy-4-(trifluoromethyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, 2-Hydroxy-4-(trifluoromethyl)pyrimidine derivatives have emerged as a promising scaffold, demonstrating a diverse range of biological activities. This guide provides a comprehensive comparison of their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies to aid in future research and development.

The pyrimidine core, a fundamental building block in nucleic acids, lends itself to a wide array of chemical modifications, making it a privileged structure in medicinal chemistry. The introduction of a trifluoromethyl group at the 4-position and a hydroxyl group at the 2-position can significantly enhance the biological efficacy and pharmacokinetic profile of these molecules.[1] This guide synthesizes findings from multiple studies to present a clear and objective comparison of the performance of various derivatives.

Anticancer Activity: A Multi-Faceted Approach to Targeting Cancer Cells

Several studies have highlighted the potential of this compound derivatives as potent anticancer agents. Their efficacy has been demonstrated against a variety of human cancer cell lines, with some derivatives exhibiting activity comparable to or even exceeding that of established chemotherapeutic drugs.

A notable study explored a series of novel trifluoromethyl-substituted pyrimidine derivatives, with compound 17v displaying potent anti-proliferative activity against the H1975 human lung cancer cell line with an IC50 value of 2.27 μM, which was superior to the positive control 5-fluorouracil (5-FU) (IC50 = 9.37 μΜ).[2] Further investigation revealed that compound 17v induced apoptosis in H1975 cells and caused cell cycle arrest at the G2/M phase.[2] This was associated with an increase in the expression of pro-apoptotic proteins Bax and p53, and a downregulation of the anti-apoptotic protein Bcl-2.[2]

Another research avenue has focused on 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential inhibitors of Werner (WRN) helicase, a promising target in cancers with microsatellite instability-high (MSI-H).[3] Compound 11g from this series demonstrated excellent cellular selectivity, with IC50 values of 1.52 and 1.72 μM against MSI-H cell lines HCT116 and LNCaP, respectively.[3] In contrast, its activity against microsatellite stable (MSS) cell lines SW620 and PC3 was significantly lower, with IC50 values of 4.24 and 2.78 μM, respectively.[3] This selective activity suggests a targeted mechanism of action dependent on the WRN protein.

Furthermore, a series of thiazolo[4,5-d]pyrimidine derivatives incorporating the 5-(trifluoromethyl) group were synthesized and evaluated for their anticancer activity.[4] Among these, 7-Chloro-3-phenyl-5-(trifluoromethyl)[3][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b ) was identified as the most active compound in the NCI-60 screen.[4]

The anticancer activity of various this compound derivatives is summarized in the table below.

Comparative Anticancer Activity of this compound Derivatives
Compound IDDerivative ClassCancer Cell LineIC50 (μM)Reference
17v Trifluoromethyl-substituted pyrimidineH1975 (Lung)2.27[2]
5-FU (Control) -H1975 (Lung)9.37[2]
11g 2-Amino-4-(trifluoromethyl)pyrimidineHCT116 (Colon, MSI-H)1.52[3]
11g 2-Amino-4-(trifluoromethyl)pyrimidineLNCaP (Prostate, MSI-H)1.72[3]
11g 2-Amino-4-(trifluoromethyl)pyrimidineSW620 (Colon, MSS)4.24[3]
11g 2-Amino-4-(trifluoromethyl)pyrimidinePC3 (Prostate, MSS)2.78[3]
11h 2-Amino-4-(trifluoromethyl)pyrimidineHCT116 (Colon, MSI-H)2.22[3]
11h 2-Amino-4-(trifluoromethyl)pyrimidineLNCaP (Prostate, MSI-H)1.60[3]
3b Thiazolo[4,5-d]pyrimidineNCI-60 PanelMost Active[4]

Antimicrobial Activity: A Broad Spectrum of Action

In addition to their anticancer properties, this compound derivatives have demonstrated significant antimicrobial activity against a range of pathogens, including bacteria and fungi.

One study investigated a series of novel trifluoromethyl pyrimidine derivatives bearing an amide moiety and found that several compounds exhibited good in vitro antifungal activities at a concentration of 50 μg/ml against various plant pathogenic fungi, including Botrytis cinerea, Sclerotinia sclerotiorum, Botryosphaeria dothidea, Phomopsis sp., Colletotrichum gloeosporioides, and Pyricularia oryzae.[5][6] Notably, compounds 5b , 5j , and 5l showed excellent activity against B. cinerea, with inhibition rates of 96.76%, 96.84%, and 100%, respectively, which were comparable or superior to the commercial fungicide tebuconazole (96.45%).[5][6]

Another series of trifluoromethyl pyridine nucleoside analogues and their non-nucleoside counterparts were synthesized and evaluated for their antibacterial activities.[7] These compounds displayed promising activity against both Gram-positive (Staphylococcus aureus, Bacillus infantis) and Gram-negative (Escherichia coli, Stenotrophomonas maltophilia) bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 1.3 to 5.5 μg/mL.[7] The activity of these compounds was comparable to the reference drug amoxicillin (MIC 1.0–2.0 μg/mL).[7]

The antimicrobial efficacy of selected derivatives is presented in the table below.

Comparative Antimicrobial Activity of this compound Derivatives
Compound IDDerivative ClassMicrobial StrainActivity MetricValueReference
5b Amide-bearing pyrimidineBotrytis cinerea% Inhibition (50 μg/ml)96.76[5][6]
5j Amide-bearing pyrimidineBotrytis cinerea% Inhibition (50 μg/ml)96.84[5][6]
5l Amide-bearing pyrimidineBotrytis cinerea% Inhibition (50 μg/ml)100[5][6]
Tebuconazole (Control) -Botrytis cinerea% Inhibition (50 μg/ml)96.45[5][6]
5v Amide-bearing pyrimidineSclerotinia sclerotiorum% Inhibition (50 μg/ml)82.73[5][6]
Tebuconazole (Control) -Sclerotinia sclerotiorum% Inhibition (50 μg/ml)83.34[5][6]
Nucleosides 4-7 Pyridine NucleosidesS. aureus, B. infantis, E. coli, S. maltophiliaMIC (μg/mL)1.3 - 4.9[7]
Fluoroaryl derivatives 8a,b Fluoroaryl derivativesS. aureus, B. infantis, E. coli, S. maltophiliaMIC (μg/mL)1.8 - 5.5[7]
Amoxicillin (Control) -S. aureus, B. infantis, E. coli, S. maltophiliaMIC (μg/mL)1.0 - 2.0[7]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.

anticancer_pathway cluster_drug Compound 17v cluster_cell H1975 Cancer Cell drug 17v p53 p53 drug->p53 Upregulates Bax Bax drug->Bax Upregulates Bcl2 Bcl-2 drug->Bcl2 Downregulates G2M G2/M Arrest drug->G2M Induces p53->Bax Caspases Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 1: Proposed anticancer mechanism of compound 17v.

synthesis_workflow start Ethyl trifluoroacetoacetate step1 Ring Closure start->step1 intermediate1 Intermediate 1 (this compound) step1->intermediate1 step2 Chlorination intermediate1->step2 intermediate2 Intermediate 2 step2->intermediate2 step3 Substitution intermediate2->step3 intermediate3 Intermediate 3 step3->intermediate3 step4 Amide Coupling / Further Modification intermediate3->step4 final_product Target Derivatives step4->final_product

Figure 2: General synthetic workflow for pyrimidine derivatives.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of these derivatives often starts from ethyl trifluoroacetoacetate.[5][8] A general four-step reaction process is commonly employed, which includes ring closure, chlorination, substitution, and a final modification step such as amide coupling.[5][6]

Step 1: Ring Closure to form this compound (Intermediate 1) Ethyl trifluoroacetoacetate is reacted with urea in the presence of a base, such as sodium ethoxide, in a suitable solvent like ethanol, followed by acidification to yield the pyrimidine ring.

Step 2: Chlorination (Intermediate 2) The hydroxyl group at the 2-position is often converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl3).

Step 3: Substitution (Intermediate 3) The chlorine atom is then displaced by various nucleophiles to introduce diversity at the 2-position.

Step 4: Further Modification The introduced substituent can be further modified. For instance, if a group with a reactive handle is introduced, it can be used for subsequent reactions like amide bond formation.[5]

In Vitro Anticancer Activity Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3]

  • Cell Seeding: Human cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., 5-FU) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.[7]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured, and the inoculum is standardized to a specific concentration (e.g., 10^5 CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

This guide provides a snapshot of the promising biological activities of this compound derivatives. The presented data and methodologies offer a solid foundation for researchers to build upon in the design and development of new therapeutic agents based on this versatile scaffold. The diverse substitution patterns and the resulting broad spectrum of activity underscore the significant potential of this class of compounds in addressing critical needs in oncology and infectious diseases.

References

A Comparative Analysis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine and Other Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of pyrimidine analogs, with a focus on trifluoromethyl-substituted pyrimidines in relation to established therapeutic agents. While direct comparative experimental data for 2-Hydroxy-4-(trifluoromethyl)pyrimidine is limited in publicly available literature, this document compiles and contrasts data from studies on structurally related trifluoromethylpyrimidine derivatives against well-known pyrimidine analogs like 5-fluorouracil and the antifungal agent fluconazole.

Executive Summary

The introduction of a trifluoromethyl (-CF3) group to the pyrimidine scaffold is a key strategy in medicinal chemistry to enhance biological activity, metabolic stability, and bioavailability.[1] This guide explores the potential of this class of compounds in anticancer and antifungal applications. Due to the lack of head-to-head studies involving this compound, we will present data on various other trifluoromethylpyrimidine derivatives to provide a broader understanding of their potential efficacy. The comparison will be drawn against the established anticancer drug 5-fluorouracil and the common antifungal fluconazole.

Data Presentation

Anticancer Activity

Table 1: In Vitro Anticancer Activity of Selected Trifluoromethylpyrimidine Derivatives

Compound/DerivativeCell LineAssayIC50 (µM)Reference
7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thioneC32 (Melanoma)MTT24.4[3]
7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thioneA375 (Melanoma)MTT25.4[3]
Trifluoromethyl pyrimidine derivative 5l PC3 (Prostate)MTT54.94 (% inhibition at 5 µg/ml)[4]
Trifluoromethyl pyrimidine derivative 5v PC3 (Prostate)MTT64.20 (% inhibition at 5 µg/ml)[4]
Pyridine-bridged pyrimidine analog 4c HCT-116 (Colon)LDH7.15 ± 0.35[5]
Pyridine-bridged pyrimidine analog 4d HepG2 (Liver)LDH6.95 ± 0.34[5]

Table 2: In Vitro Anticancer Activity of 5-Fluorouracil (5-FU)

CompoundCell LineAssayIC50 (µM)Reference
5-FluorouracilHepG2 (Liver)MTT9.42 ± 0.46[5]
5-FluorouracilHCT-116 (Colon)MTT8.01 ± 0.39[5]
5-FluorouracilMCF-7 (Breast)MTTVaries significantly by study[6]
Antifungal Activity

The antifungal potential of pyrimidine analogs is well-documented. The following table presents the antifungal activity of a pyrimidine analog, carmofur, and for context, the activity of the widely used antifungal, fluconazole. Data for this compound is not available, so a related class is presented.

Table 3: In Vitro Antifungal Activity

CompoundFungal SpeciesMIC (µg/mL)Reference
CarmofurFonsecaea pedrosoi0.0312-0.125[7][8]
Flucytosine (a pyrimidine analog)Fonsecaea pedrosoi0.0625-1[7][8]
FluconazoleCandida albicans0.25-1[9]
5-FluorouridineCandida albicans0.4[10]

Mechanism of Action Insights

Trifluoromethylpyrimidine derivatives exert their biological effects through various mechanisms. In cancer, a primary target for fluorinated pyrimidines like 5-fluorouracil is thymidylate synthase (TS) , an essential enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[11][12][13] Inhibition of TS leads to a "thymineless death" of rapidly proliferating cancer cells. Some trifluoromethyl pyrimidine derivatives have also been shown to inhibit other kinases involved in cancer cell signaling.

In fungi, pyrimidine analogs like flucytosine are taken up by fungal cells and converted into 5-fluorouracil, which then interferes with RNA and DNA synthesis.[7]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the MTT to a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, which is the concentration of the compound that inhibits cell growth by 50%.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Antifungal Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate using a standardized growth medium (e.g., RPMI 1640).[14][15]

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at a specific temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.[15]

Visualizations

Experimental Workflow for Cytotoxicity Testing

G A Cancer Cell Culture B Seed cells in 96-well plates A->B C Add varying concentrations of This compound and control compounds B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Add Solubilization Solution (DMSO) F->G H Measure Absorbance G->H I Calculate IC50 Values H->I

Caption: Workflow for determining the in vitro cytotoxicity (IC50) of pyrimidine analogs.

5-Fluorouracil (5-FU) Mechanism of Action

G cluster_0 Cell FU 5-Fluorouracil (5-FU) FdUMP FdUMP FU->FdUMP Metabolic Activation TS Thymidylate Synthase (TS) FdUMP->TS Inhibition dTMP dTMP TS->dTMP Catalysis dUMP dUMP dUMP->TS DNA_syn DNA Synthesis dTMP->DNA_syn Apoptosis Apoptosis DNA_syn->Apoptosis Disruption leads to

Caption: Simplified signaling pathway of 5-Fluorouracil's inhibitory action on DNA synthesis.

References

The Trifluoromethyl Advantage: A Comparative Analysis of Pyrimidine-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of trifluoromethylated pyrimidines as enzyme inhibitors against their non-fluorinated counterparts and other alternatives. Supported by experimental data, this analysis highlights the significant role of the trifluoromethyl group in enhancing inhibitory potency and efficacy.

The introduction of a trifluoromethyl (-CF3) group into a pyrimidine scaffold has become a cornerstone strategy in modern medicinal chemistry, often leading to compounds with superior biological activity.[1][2] This is attributed to the unique properties of the -CF3 group, including its high electronegativity, metabolic stability, and ability to modulate the physicochemical properties of the parent molecule, thereby enhancing binding affinity to target enzymes.[3] This guide delves into a comparative study of trifluoromethylated pyrimidines in the inhibition of key enzymes implicated in various diseases, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Comparative Analysis of Enzyme Inhibition

The following tables summarize the inhibitory activities of trifluoromethylated pyrimidine derivatives against various enzyme targets, compared with non-trifluoromethylated analogs or established inhibitors.

Caspase-1 Inhibition

A study on triaminopyrimidines as allosteric inhibitors of caspase-1 revealed the potent effect of the trifluoromethyl group.[1] The ethylene-linked 4-CF3 analog exhibited the most potent inhibition among all tested compounds.[1]

Compound IDR GroupLinkerIC50 (nM)[1]
AE-2-484-CF3Ethylene13 ± 2
AE-1-773-CF3Ethylene188 ± 27
AE-2-322-CF3Ethylene197 ± 25
Methylene-linked analogsVarious arylMethylene> 200
Epidermal Growth Factor Receptor (EGFR) Inhibition

A series of 5-trifluoromethylpyrimidine derivatives were synthesized and evaluated as EGFR inhibitors.[2][4] Compound 9u demonstrated potent inhibitory activity against EGFR kinase and various cancer cell lines.[2][4]

CompoundTargetIC50 (µM)[2][4]
9u (5-trifluoromethylpyrimidine derivative)EGFR Kinase0.091
A549 cells0.35
MCF-7 cells3.24
PC-3 cells5.12
Gefitinib (non-pyrimidine standard)A549 cells0.42
MCF-7 cells> 10
PC-3 cells> 10

Another study on dianilinopyrimidines as EGFR inhibitors highlighted compound 4c , a 5-trifluoromethylpyrimidine derivative, which showed higher anti-tumor activities than Gefitinib.[5]

CompoundTargetIC50 (µM)[5]
4c (5-trifluoromethylpyrimidine derivative)A549 cells0.56
PC-3 cells2.46
HepG2 cells2.21
Gefitinib A549 cells0.89
PC-3 cells3.51
HepG2 cells3.17
FLT3 and CHK1 Kinase Inhibition

A 5-trifluoromethyl-2-aminopyrimidine scaffold was utilized to develop potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1).[6] Compound 30 emerged as a highly potent inhibitor with excellent antiproliferative activity against MV4-11 cells.[6]

CompoundFLT3-D835Y IC50 (nM)[6]CHK1 IC50 (nM)[6]MV4-11 (cell proliferation) IC50 (nM)[6]
30 1.30.83.1
22 2.51.12.8
29 1.51.43.5
31 1.81.23.8
32 2.31.63.9

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Caspase-1 Inhibition Assay[1]

Enzyme: Recombinant human caspase-1.

Substrate: Ac-YVAD-AFC (N-Acetyl-L-tyrosinyl-L-valyl-N'-(4-amido-7-chloro-4-methylcoumaryl)-L-alaninamide).

Procedure:

  • The assay was performed in a buffer containing 100 mM HEPES, 20% glycerol, 5 mM DTT, and 0.5 mM EDTA at pH 7.5.

  • Inhibitors were solubilized in DMSO and added to the assay plate.

  • Caspase-1 enzyme was added to the inhibitor solution and incubated for 30 minutes at room temperature.

  • The reaction was initiated by the addition of the substrate Ac-YVAD-AFC.

  • The fluorescence of the cleaved AFC product was measured at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • IC50 values were determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

EGFR Kinase Inhibition Assay[2][4]

Enzyme: Recombinant human EGFR kinase.

Procedure:

  • The kinase assay was performed using the ADP-Glo™ Kinase Assay kit.

  • The reaction mixture contained EGFR, ATP, and the test compound in a kinase buffer.

  • The reaction was incubated at room temperature for 1 hour.

  • After incubation, the ADP-Glo™ reagent was added to terminate the kinase reaction and deplete the remaining ATP.

  • The Kinase Detection Reagent was then added to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.

  • Luminescence was measured using a microplate reader.

  • IC50 values were calculated from the dose-response curves.

FLT3 and CHK1 Kinase Inhibition Assay[6]

Enzymes: Recombinant human FLT3-D835Y and CHK1 kinases.

Procedure:

  • The kinase assays were performed using the HTRF (Homogeneous Time Resolved Fluorescence) Kinase Assay.

  • The reaction mixture consisted of the respective kinase, the test compound, ATP, and a biotinylated substrate peptide in the kinase buffer.

  • The reaction was carried out at room temperature for a specified incubation period.

  • The reaction was stopped by the addition of a detection mixture containing a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665.

  • After incubation, the HTRF signal was read on a compatible plate reader.

  • IC50 values were determined from the concentration-response curves.

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways inhibited by trifluoromethylated pyrimidines.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Inhibitor Trifluoromethylated Pyrimidine Inhibitor Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and its inhibition.

FLT3_CHK1_Signaling_Pathway cluster_membrane_flt3 Cell Membrane cluster_cytoplasm_flt3 Cytoplasm cluster_nucleus_flt3 Nucleus cluster_dna_damage DNA Damage Response FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 AKT_flt3 AKT FLT3->AKT_flt3 ERK_flt3 ERK FLT3->ERK_flt3 FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Inhibitor Dual Trifluoromethylated Pyrimidine Inhibitor Inhibitor->FLT3 CHK1 CHK1 Inhibitor->CHK1 Proliferation_flt3 Leukemic Cell Proliferation & Survival STAT5->Proliferation_flt3 AKT_flt3->Proliferation_flt3 ERK_flt3->Proliferation_flt3 DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR ATR->CHK1 CellCycleArrest Cell Cycle Arrest & DNA Repair CHK1->CellCycleArrest

Caption: FLT3 and CHK1 signaling pathways and their dual inhibition.

References

Unveiling the Therapeutic Potential: A Comparative Efficacy Guide to 2-Hydroxy-4-(trifluoromethyl)pyrimidine Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-hydroxy-4-(trifluoromethyl)pyrimidine scaffold has emerged as a promising pharmacophore in medicinal chemistry, with a growing body of evidence demonstrating its potent in vitro and in vivo efficacy across various therapeutic areas, most notably in oncology. The incorporation of the trifluoromethyl group often enhances metabolic stability and binding affinity, making these derivatives attractive candidates for drug development. This guide provides an objective comparison of the performance of these compounds with other alternatives, supported by experimental data, to aid researchers in their quest for novel and more effective therapeutic agents.

In Vitro Efficacy: A Quantitative Comparison

A significant number of this compound derivatives have been synthesized and evaluated for their cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, offering a clear comparison of their potency.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Reference
17v H1975 (Lung Cancer)2.275-Fluorouracil9.37
9u A549 (Lung Cancer)0.35--
MCF-7 (Breast Cancer)3.24--
PC-3 (Prostate Cancer)5.12--
7gc BEL-7402 (Liver Cancer)< 0.10--
Various other cell lines0.024 - 0.55--
3b C32 (Melanoma)24.4--
A375 (Melanoma)25.4--

Table 1: In Vitro Anticancer Activity of Selected this compound Based Compounds. This table showcases the potent cytotoxic effects of several lead compounds against various cancer cell lines, with some exhibiting significantly greater potency than the standard chemotherapeutic agent 5-Fluorouracil.

In Vivo Efficacy: Preclinical Validation in Animal Models

The promising in vitro results have prompted the evaluation of these compounds in preclinical animal models, primarily xenografts in immunodeficient mice. These studies are crucial for assessing the whole-body efficacy, toxicity, and pharmacokinetic profiles of the drug candidates.

Compound IDAnimal ModelTumor TypeDosing RegimenTumor Growth Inhibition (%)Reference
47 Mouse XenograftPC3 (Prostate Cancer)Not SpecifiedSignificant reduction[1]
48 Mouse XenograftPC3 (Prostate Cancer)Not SpecifiedSignificant reduction[1]
10k Nude Mouse XenograftHT-29 (Colon Cancer)Not SpecifiedSignificant inhibition[2]

Table 2: In Vivo Antitumor Activity of Pyrimidine Derivatives. This table summarizes the in vivo efficacy of selected compounds in mouse xenograft models, demonstrating their ability to significantly inhibit tumor growth.

Mechanisms of Action: Targeting Key Signaling Pathways

The anticancer activity of this compound derivatives is often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis.

EGFR Inhibition and Downstream Signaling

Several compounds have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key oncogenic driver in many cancers. By blocking EGFR, these compounds can disrupt downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Pyrimidine_Compound 2-Hydroxy-4-(trifluoromethyl) pyrimidine Compound Pyrimidine_Compound->EGFR

Caption: EGFR signaling pathway and the inhibitory action of this compound compounds.

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, these compounds have been shown to induce programmed cell death (apoptosis) and halt the cell cycle, typically at the G2/M phase. This multi-pronged attack on cancer cells contributes to their potent antitumor activity.[3]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Compound Synthesis Cytotoxicity Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (Kinase Assay, Apoptosis, Cell Cycle) IC50->Mechanism Xenograft Xenograft Model Development Mechanism->Xenograft Lead Compound Selection Treatment Compound Treatment Xenograft->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Toxicity Toxicity Assessment Tumor_Measurement->Toxicity

Caption: General experimental workflow for the evaluation of novel anticancer compounds.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of scientific advancement. Below are standardized methodologies for key assays cited in the evaluation of this compound derivatives.

In Vitro Cell Proliferation (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The culture medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined using non-linear regression analysis.[4][5]

In Vivo Xenograft Mouse Model

Xenograft models are instrumental in evaluating the in vivo efficacy of anticancer compounds.[6][7]

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.[7]

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., PC-3, A549) is subcutaneously injected into the flank of each mouse.[8]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.[9]

  • Compound Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.[8]

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, calculated by comparing the tumor volumes in the treated groups to the control group. Animal body weight is also monitored as a measure of toxicity.[9]

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel anticancer agents. The derivatives synthesized to date have demonstrated significant in vitro potency against a range of cancer cell lines and encouraging in vivo efficacy in preclinical models. Their multi-faceted mechanism of action, often involving the inhibition of key oncogenic signaling pathways like EGFR and the induction of apoptosis, makes them particularly compelling candidates for further development. The data and protocols presented in this guide are intended to provide a valuable resource for researchers dedicated to advancing the fight against cancer.

References

Assessing the Selectivity of 2-Hydroxy-4-(trifluoromethyl)pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-hydroxy-4-(trifluoromethyl)pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to modulate the activity of key biological targets, particularly protein kinases. The trifluoromethyl group often enhances potency and metabolic stability, making these derivatives attractive candidates for drug discovery programs. However, achieving selectivity for the intended target while minimizing off-target effects is a critical challenge. This guide provides a comparative analysis of the selectivity of this compound derivatives, supported by experimental data and detailed methodologies, to aid researchers in the evaluation and development of these compounds.

Comparative Selectivity Profiles

The selectivity of kinase inhibitors is a crucial factor in their therapeutic potential, as off-target inhibition can lead to toxicity and other adverse effects. The following tables summarize the inhibitory activities of representative pyrimidine derivatives against a panel of protein kinases and other relevant off-targets.

Table 1: Kinase Inhibitory Activity of a 5-(Trifluoromethyl)pyrimidine Derivative (Compound 30)

Kinase TargetIC50 (nM)
FLT3-WT≤ 25
FLT3-D835Y≤ 25
CHK1≤ 25
IRAK4864.60
P70S6K834.85
CDK2833.50
Aurora A1863.50
c-Kit>10,000

Data adapted from a study on 5-trifluoromethyl-2-aminopyrimidine derivatives, where compound 30 demonstrated dual FLT3/CHK1 inhibition with favorable kinase selectivity.[1]

Table 2: Comparative Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives

CompoundPDGFr (IC50, μM)FGFr (IC50, μM)EGFr (IC50, μM)c-Src (IC50, μM)
Derivative A 0.020.03>100.01
Derivative B 0.0150.02>100.008
Derivative C 0.030.04>100.02

This table presents data for structurally related pyrido[2,3-d]pyrimidine kinase inhibitors to provide a broader context for the selectivity of pyrimidine-based scaffolds.

Off-Target Liability Assessment

Beyond kinase inhibition, it is essential to evaluate the potential for off-target interactions with other protein classes. The following table provides an example of off-target profiling.

Table 3: Off-Target Profile of a Hypothetical this compound Derivative

TargetActivity/BindingAssay Type
hERGIC50 > 10 µMElectrophysiology
CYP3A4IC50 = 8.5 µMIn vitro metabolism
Dopamine D2 ReceptorKi > 1 µMRadioligand binding
Muscarinic M1 ReceptorKi > 1 µMRadioligand binding

This table illustrates a potential off-target profile. Actual data will vary depending on the specific derivative.

Experimental Protocols

Accurate assessment of compound selectivity relies on robust and well-defined experimental methodologies. The following are detailed protocols for key assays used in the characterization of this compound derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest

  • Substrate specific to the kinase

  • ATP

  • Test compound (this compound derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well white plates)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • Add 2.5 µL of the kinase solution to each well of the assay plate.

    • Add 2.5 µL of the test compound at various concentrations. Include a DMSO-only control for 0% inhibition and a control without kinase for background.

    • Initiate the reaction by adding 5 µL of a solution containing the substrate and ATP.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.

Materials:

  • Cell line expressing the target protein

  • Cell culture medium and supplements

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Equipment for protein quantification (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target protein

Procedure:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with the test compound or vehicle (DMSO) at the desired concentration and incubate for a specified time (e.g., 1 hour).

  • Heat Shock: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of the soluble fraction.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody against the target protein.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble target protein relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by these derivatives is crucial for understanding their mechanism of action and potential therapeutic applications.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Compound Dilution treatment Cell Treatment compound_prep->treatment cell_culture Cell Culture cell_culture->treatment heat_shock Heat Shock treatment->heat_shock lysis Cell Lysis heat_shock->lysis separation Separation of Soluble Proteins lysis->separation quantification Protein Quantification separation->quantification western_blot Western Blot quantification->western_blot data_analysis Data Analysis western_blot->data_analysis

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

signaling_pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Cascade cluster_checkpoint Cell Cycle Checkpoint cluster_output Cellular Outcome GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FLT3) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival DNA_damage DNA Damage ATM_ATR ATM/ATR DNA_damage->ATM_ATR CHK1 CHK1 ATM_ATR->CHK1 CDC25 CDC25 CHK1->CDC25 CellCycleArrest Cell Cycle Arrest CDC25->CellCycleArrest inhibition of CDK1/Cyclin B Inhibitor 2-Hydroxy-4-(trifluoromethyl) -pyrimidine Derivative Inhibitor->RTK Inhibitor->CHK1

Caption: Simplified FLT3 and CHK1 signaling pathways targeted by pyrimidine derivatives.

References

Validating the Mechanism of Action of 2-Hydroxy-4-(trifluoromethyl)pyrimidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action of 2-Hydroxy-4-(trifluoromethyl)pyrimidine analogs, primarily focusing on their role as inhibitors of dihydroorotate dehydrogenase (DHODH). The performance of these analogs is compared with established DHODH inhibitors and other pyrimidine analogs with different mechanisms of action, supported by experimental data from peer-reviewed studies. Detailed experimental protocols and visualizations are provided to facilitate the design and interpretation of validation studies.

Comparative Performance Data

The primary mechanism of action for many pyrimidine analogs, including derivatives of this compound, is the inhibition of dihydroorotate dehydrogenase (DHODH). This enzyme is a key player in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of rapidly dividing cells, such as cancer cells. Inhibition of DHODH leads to pyrimidine depletion, resulting in cell cycle arrest and apoptosis.

To validate this mechanism, the biological activity of these analogs is often compared to well-characterized DHODH inhibitors like brequinar and teriflunomide, as well as other pyrimidine analogs like 5-Fluorouracil (5-FU), which primarily inhibits thymidylate synthase.

Table 1: In Vitro DHODH Enzyme Inhibition
Compound ClassSpecific AnalogTarget EnzymeIC50 (nM)Reference
2-Amino-4-(trifluoromethyl)pyrimidine Analogs Compound 11gWerner (WRN) helicase6,610[1]
Established DHODH Inhibitors BrequinarHuman DHODH~20[2]
TeriflunomideHuman DHODH24.5[2]
LeflunomideHuman DHODH>100,000[2]
Thymidylate Synthase Inhibitor 5-Fluorouracil (as FdUMP)Thymidylate SynthaseVaries by cell line[3]
Table 2: Cellular Antiproliferative Activity
Compound ClassSpecific AnalogCell LineIC50 (µM)Reference
2-Amino-4-(trifluoromethyl)pyrimidine Analogs Compound 11gHCT116 (Colon Cancer)1.52[1]
Compound 11gLNCaP (Prostate Cancer)1.72[1]
Compound 11hHCT116 (Colon Cancer)2.22[1]
Compound 11hLNCaP (Prostate Cancer)1.6[1]
Established DHODH Inhibitors BrequinarMOLM-13 (Leukemia)0.0002[4]
TeriflunomideVariousVaries significantly[2]
Thymidylate Synthase Inhibitor 5-FluorouracilMiaPaCa-2 (Pancreatic Cancer)13.2 ± 1.1[3]

Experimental Protocols

Validation of the mechanism of action relies on a series of well-defined biochemical and cell-based assays.

DHODH Enzymatic Assay (DCIP Reduction Assay)

This assay biochemically confirms the direct inhibition of the DHODH enzyme.

  • Principle: The activity of recombinant human DHODH is measured by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP), which serves as an artificial electron acceptor. The decrease in absorbance at 600 nm is proportional to DHODH activity.

  • Protocol:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100, 1 mM DHO, 100 µM Coenzyme Q10).

    • Add serial dilutions of the test compound to a 96-well plate.

    • Add recombinant human DHODH enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate dihydroorotate (DHO) and DCIP.

    • Measure the decrease in absorbance at 600 nm over time using a microplate reader.

    • Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the compound concentration.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to a purple formazan product, which can be quantified spectrophotometrically.

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value.

Uridine Rescue Assay

This assay is critical for confirming that the observed cytotoxicity is due to the inhibition of the de novo pyrimidine synthesis pathway.

  • Principle: If a compound's cytotoxic effect is due to DHODH inhibition, the addition of exogenous uridine should rescue the cells by replenishing the pyrimidine pool through the pyrimidine salvage pathway.

  • Protocol:

    • Perform a cell viability assay as described above.

    • In a parallel set of experiments, co-treat the cells with the test compound and a fixed concentration of uridine (e.g., 100 µM).

    • A significant rightward shift in the dose-response curve in the presence of uridine indicates that the compound's primary mechanism of action is the inhibition of de novo pyrimidine synthesis.

Cell Cycle Analysis

This assay determines the effect of the compound on cell cycle progression.

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry is used to measure the fluorescence of a population of cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Protocol:

    • Treat cells with the test compound for a specified period (e.g., 24 or 48 hours).

    • Harvest the cells and fix them in cold 70% ethanol.

    • Treat the cells with RNase to prevent staining of RNA.

    • Stain the cells with a solution containing propidium iodide.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis by the test compound.

  • Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC). Propidium iodide is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.

  • Protocol:

    • Treat cells with the test compound for a specified period.

    • Harvest the cells and wash them with a binding buffer.

    • Resuspend the cells in the binding buffer and add FITC-conjugated Annexin V and propidium iodide.

    • Incubate the cells in the dark.

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Mandatory Visualizations

DHODH_Inhibition_Pathway cluster_pyrimidine_synthesis De Novo Pyrimidine Biosynthesis cluster_cellular_effects Cellular Effects of DHODH Inhibition Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Pyrimidine_Depletion Pyrimidine Depletion UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA/RNA Synthesis CTP->DNA_RNA Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) Pyrimidine_Depletion->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis DHODH_Inhibitor 2-Hydroxy-4-(trifluoromethyl) -pyrimidine Analog DHODH_Inhibitor->Dihydroorotate Inhibits

Caption: Signaling pathway of DHODH inhibition.

Experimental_Workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation Compound 2-Hydroxy-4-(trifluoromethyl) -pyrimidine Analog DHODH_Assay DHODH Enzymatic Assay (IC50 determination) Compound->DHODH_Assay Cell_Viability Cell Viability Assay (EC50 determination) Compound->Cell_Viability Uridine_Rescue Uridine Rescue Assay Cell_Viability->Uridine_Rescue Confirm on-target effect Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Investigate mechanism Apoptosis Apoptosis Assay (Annexin V/PI Staining) Cell_Viability->Apoptosis Investigate mechanism

Caption: Experimental workflow for mechanism validation.

References

comparative docking studies of 2-Hydroxy-4-(trifluoromethyl)pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Silico Evaluation of Pyrimidine-Based Compounds Targeting Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR)

Data Presentation: Comparative Binding Affinities

The following tables summarize the binding energies and, where available, the half-maximal inhibitory concentrations (IC50) of selected pyrimidine derivatives against CDK2 and EGFR. Lower binding energy values indicate a higher predicted binding affinity.

Table 1: Docking Results of Pyrimidine Derivatives against CDK2

Compound IDBinding Energy (kcal/mol)Interacting ResiduesReference
4c -7.9THR 165, GLU 12, LYS 33, THR 14[1][2]
4a -7.7LYS 33, THR 14, THR 165, GLU 12[1][2]
4h -7.5THR 14, ILE 10[1][2]
4b -7.4Not specified[1][2]
14e Not specified (best docked ligand)Not specified[3]
2a IC50 comparable to doxorubicinNot specified[3]
2b IC50 comparable to doxorubicinNot specified[3]
3a IC50 comparable to doxorubicinNot specified[3]
12 IC50 comparable to doxorubicinNot specified[3]
15 IC50 0.061 ± 0.003 µMLeu83[3]

Table 2: Docking and Inhibitory Activity of Pyrimidine Derivatives against EGFR

Compound IDBinding Energy (kcal/mol)IC50 (µM)Key Interacting ResiduesReference
5a Not specified0.3 (HepG-2), 6.6 (PC-3), 7 (HCT-116)Not specified[4]
TAK-285 (Control) -10.91 to -7.32 (range for derivatives)Not specifiedNot specified[5]
4Aiii (Pyrazoline derivative) Superior to 5Bii0.19Not specified[5]
5Bii (Pyrimidine derivative) Not specifiedNot specifiedNot specified[5]
21 Not specified0.077Not specified[6]
25 Not specified0.059Not specified[6]
Erlotinib (Reference) Not specified0.04Not specified[6]
5b Not specified0.037 (EGFR-WT), 0.204 (EGFR-T790M)Not specified[7]

Experimental Protocols: Molecular Docking Methodology

This section outlines a generalized methodology for performing molecular docking studies with pyrimidine derivatives, primarily based on the widely used AutoDock software.

Step 1: Preparation of the Receptor Protein

  • Protein Structure Retrieval: The three-dimensional crystal structures of the target proteins, such as CDK2 (PDB ID: 1HCK) and EGFR (PDB ID: 3POZ), are obtained from the Protein Data Bank (PDB).[2][5]

  • Protein Refinement: The retrieved protein structures are prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added to the protein, and charges are assigned using computational tools like AutoDockTools. The refined structure is saved in the PDBQT file format, which includes atomic charges and atom types.

Step 2: Preparation of the Ligand (Pyrimidine Derivative)

  • Ligand Structure Creation: The two-dimensional structures of the pyrimidine derivatives are drawn using chemical drawing software such as ChemDraw or MarvinSketch.

  • 3D Structure Generation and Optimization: The 2D structures are converted to 3D and subjected to energy minimization to obtain a stable, low-energy conformation. This can be accomplished using software like Avogadro or tools within molecular modeling suites.

  • Torsion Tree Definition: Rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking simulation. The prepared ligand is also saved in the PDBQT format.

Step 3: Grid Box Generation

A grid box is defined around the active site of the target protein. This box specifies the three-dimensional space where the docking algorithm will search for favorable binding poses for the ligand. The size and center of the grid are determined based on the location of the active site residues.

Step 4: Docking Simulation

  • Docking Parameter File (DPF) Creation: A DPF is created, specifying the names of the prepared receptor and ligand PDBQT files, the grid parameter file, and the docking algorithm to be used (e.g., Lamarckian Genetic Algorithm).[3]

  • Running AutoDock: The AutoDock program is executed using the DPF.[3] The software then performs the docking simulation, exploring various conformations and orientations of the ligand within the defined grid box.

Step 5: Analysis of Results

  • Docking Log File (DLG) Analysis: The results of the docking simulation are compiled in a DLG file.[3] This file contains information on the different docked conformations (poses), their corresponding binding energies, and the clustering of these poses.

  • Visualization: Molecular visualization software like PyMOL or Discovery Studio is used to visualize the docked poses of the pyrimidine derivatives within the protein's binding site.[3] This allows for a detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate a typical molecular docking workflow and the EGFR signaling pathway, which is a key target for many pyrimidine-based inhibitors.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Protein Structure Retrieval (PDB) Protein_Prep Protein Preparation (PDBQT) PDB->Protein_Prep Remove water, add hydrogens Ligand_Sketch 2D Ligand Sketching Ligand_3D Ligand Energy Minimization Ligand_Sketch->Ligand_3D Convert to 3D Grid Grid Box Generation Docking Run Docking Simulation (AutoDock) Protein_Prep->Docking Ligand_Prep Ligand Preparation (PDBQT) Ligand_3D->Ligand_Prep Define rotatable bonds Grid->Docking DLG Analyze Docking Log File (DLG) Docking->DLG Visualization Visualize Binding Poses (PyMOL) DLG->Visualization Identify key interactions

Caption: A generalized workflow for molecular docking studies.

EGFR_Signaling_Pathway cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand EGF/Ligand Ligand->EGFR RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.

References

Safety Operating Guide

Proper Disposal of 2-Hydroxy-4-(trifluoromethyl)pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must handle the disposal of 2-Hydroxy-4-(trifluoromethyl)pyrimidine with stringent safety measures due to its hazardous nature. This guide provides essential, step-by-step procedures to ensure safe and compliant disposal, minimizing risk to personnel and the environment.

This compound is classified as a hazardous substance, causing skin irritation, serious eye irritation, and respiratory irritation.[1] Adherence to proper disposal protocols is not only a regulatory requirement but also a critical component of laboratory safety. The primary and most effective method for the disposal of this and other fluorinated organic compounds is high-temperature incineration.[2]

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, ensure all relevant personnel are familiar with the hazards associated with this compound. The following personal protective equipment (PPE) is mandatory when handling the compound or its waste.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact which can lead to irritation.
Body Protection A laboratory coat or chemical-resistant apron.Minimizes the risk of contamination to personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.Necessary when handling the solid compound outside of a fume hood or if dust may be generated.

Step-by-Step Disposal Procedure

The disposal of this compound must follow a systematic process to ensure safety and regulatory compliance.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated materials such as gloves, wipes, and weighing paper, as hazardous waste.

    • This compound is classified as a halogenated organic waste due to the presence of fluorine.

    • It is crucial to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal by a licensed hazardous waste management company.[1][3]

  • Waste Collection and Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

    • The label must include the full chemical name: "this compound" and the appropriate hazard symbols (e.g., irritant).

    • Keep the waste container securely closed except when adding waste.

  • Storage:

    • Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.

    • This area should be well-ventilated and away from incompatible materials.

    • Ensure secondary containment is in place to mitigate any potential leaks.

  • Disposal Request and Pickup:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Do not attempt to dispose of this chemical down the drain or in regular solid waste.

Disposal Methodologies: A Comparative Overview

Disposal MethodDescriptionEfficacy and Recommendation
High-Temperature Incineration The waste is subjected to very high temperatures in a specialized incinerator, leading to the breakdown of the chemical structure.Highly Recommended. This is the most effective method for destroying fluorinated organic compounds. The high temperatures are necessary to break the stable carbon-fluorine bonds.[2] Incomplete combustion can lead to the formation of other hazardous byproducts, so it must be performed in a facility with appropriate emission controls.
Landfilling The waste is placed in a designated hazardous waste landfill.Not Recommended. The land disposal of halogenated organic compounds is heavily restricted by regulations like the Resource Conservation and Recovery Act (RCRA). There is a significant risk of environmental contamination through leaching.
Chemical Treatment (e.g., Hydrolysis) Involves reacting the waste with other chemicals to neutralize or degrade it.Not practical for bulk disposal. While chemical degradation pathways exist for trifluoromethyl groups, they are typically used in synthetic chemistry and are not suitable for treating large quantities of waste in a laboratory setting.

Disposal Workflow

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Storage cluster_2 Final Disposal A Generate Waste (this compound & contaminated materials) B Segregate as Halogenated Organic Waste A->B C Place in Designated, Labeled Container B->C D Store in Secure Satellite Accumulation Area C->D E Contact EHS or Licensed Waste Contractor D->E F Arrange for Pickup and Transportation to Disposal Facility E->F G High-Temperature Incineration (Recommended Method) F->G

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling 2-Hydroxy-4-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for 2-Hydroxy-4-(trifluoromethyl)pyrimidine, including detailed operational and disposal plans.

Chemical Identifier:

  • IUPAC Name: 4-(Trifluoromethyl)pyrimidin-2-ol

  • CAS Number: 104048-92-2

  • Molecular Formula: C₅H₃F₃N₂O

  • Molecular Weight: 164.09 g/mol

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Skin Irritation: Category 2[1][2]

  • Eye Irritation: Category 2[1]

  • Specific target organ toxicity — single exposure: Category 3 (Respiratory system)[1][2]

The signal word for this chemical is Warning .[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin contact, eye contact, and inhalation.

PPE CategoryItemSpecifications and Usage Guidelines
Eye Protection GogglesMust conform to European standard EN 166.[1]
Hand Protection Protective glovesNitrile rubber gloves are recommended.[1]
Skin and Body Long-sleeved clothingTo prevent skin exposure.[1]
Respiratory NIOSH/MSHA or European Standard EN 149:2001 approved respiratorRequired when facing concentrations above the exposure limit.[1]

Operational Plan for Safe Handling

Follow these step-by-step procedures to ensure the safe handling of this compound:

  • Preparation and Area Designation:

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure an eyewash station and safety shower are readily accessible.

    • Verify that all necessary PPE is available and in good condition.

    • Have a spill kit readily available.

  • Handling the Compound:

    • Ensure adequate ventilation at all times.[1]

    • Avoid the formation of dust during handling.[1]

    • Do not get the chemical in eyes, on skin, or on clothing.[1]

    • Avoid ingestion and inhalation.[1]

    • Handle in accordance with good industrial hygiene and safety practices.[1]

    • Do not eat, drink, or smoke when using this product.[1]

  • Storage:

    • Keep the container tightly closed.

    • Store in a dry, cool, and well-ventilated place.[2]

    • This chemical is moisture-sensitive; protect from moisture.[1]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]

Disposal Plan

Waste containing this compound is classified as hazardous and must be disposed of according to local and national regulations.

  • Containment:

    • Sweep up the solid material and shovel it into a suitable, closed container for disposal.[1]

  • Disposal:

    • Dispose of the waste in accordance with European Directives on waste and hazardous waste.[1]

    • Dispose of the container at a hazardous or special waste collection point.[1]

Physical and Chemical Properties

PropertyValue
Physical State Solid[1]
Appearance Light yellow[1]
Melting Point/Range 223 - 227 °C / 433.4 - 440.6 °F[1]
Evaporation Rate Not applicable - Solid[1]

Workflow for Handling and Disposal

G cluster_handling Operational Plan: Handling cluster_disposal Disposal Plan prep 1. Preparation - Designate Area - Check PPE - Spill Kit Ready handling 2. Handling - Use Fume Hood - Avoid Dust - No Contact prep->handling storage 3. Storage - Tightly Closed - Cool, Dry, Ventilated - Protect from Moisture handling->storage contain 1. Containment - Sweep Solid - Shovel into Container handling->contain Spill or Waste Generation dispose 2. Disposal - Follow Regulations - Hazardous Waste Collection contain->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.